molecular formula C12H13NO4 B034575 (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid CAS No. 106973-37-9

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Cat. No.: B034575
CAS No.: 106973-37-9
M. Wt: 235.24 g/mol
InChI Key: LAHROJZLGLNLBT-JTQLQIEISA-N
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Description

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid (CAS 106973-37-9) is a chiral organic compound of high interest in medicinal chemistry and drug discovery. This molecule serves as a versatile and valuable synthetic building block for the development of therapeutically active compounds. ● Research Applications: This enantiomerically pure morpholine derivative is primarily used as a key intermediate in organic synthesis. Patent literature indicates its relevance in the synthesis of dipeptidyl compounds investigated for therapeutic applications, highlighting its role in creating complex molecular architectures with potential biological activity. ● Compound Specifications: The product is supplied as a white to off-white powder or crystalline solid. It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol. The product has a minimum purity of 97%, confirmed by Certificates of Analysis (COA) available for download. ● Handling & Safety: This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE) is recommended. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHROJZLGLNLBT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203193
Record name (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid
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Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106973-37-9
Record name (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106973-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-5-Oxo-4-(phenylmethyl)-3-morpholinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the synthetic protocol, physicochemical properties, and spectroscopic data, presented in a clear and structured format to support research and development activities.

Compound Identification

PropertyValue
IUPAC Name (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
CAS Number 106973-37-9
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Chemical Structure ![Image of the chemical structure of this compound]
Physical Form White to off-white powder or crystals.[1]
Purity Typically ≥97%

Synthesis Protocol

A detailed experimental procedure for the synthesis of this compound is outlined below. The synthesis involves the reaction of N-benzyl-L-serine with chloroacetyl chloride in a biphasic system, followed by cyclization and acidification.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start N-benzyl-L-serine in THF reaction_mix Biphasic Reaction Mixture start->reaction_mix Add to reactor reagent1 Aqueous K₂CO₃ reagent1->reaction_mix Add pre-cooled solution reagent2 Chloroacetyl chloride reagent2->reaction_mix Slow addition at 0-5 °C hydrolysis Add 50% NaOH (pH > 13.5) reaction_mix->hydrolysis Age at 0-5 °C, then warm to 25 °C extraction Wash with Heptane hydrolysis->extraction acidification Add 37% HCl (pH < 2) extraction->acidification filtration Filter Slurry acidification->filtration drying Dry under vacuum at 40-45 °C filtration->drying product (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid drying->product

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

  • N-benzyl-L-serine

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH), 50 wt% solution

  • Heptane

  • Hydrochloric acid (HCl), 37 wt% solution

  • Water

Procedure:

  • Reaction Setup: N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (6.1 vol.) are added to a reactor. The resulting solution is cooled to 0-5 °C.

  • Base Addition: A pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 eq.) in water (6.1 vol.) is added to the reactor.

  • Acylation: Chloroacetyl chloride (1.4 eq.) is slowly added through an addition funnel, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Monitoring: The biphasic reaction mixture is stirred at 0-5 °C for approximately 30 minutes. The reaction progress is monitored by HPLC to ensure the consumption of N-benzyl-L-serine.

  • Hydrolysis: Once the initial reaction is complete, a 50 wt% sodium hydroxide solution is slowly added, maintaining the internal temperature between 5-10 °C, until the pH is stabilized above 13.5.

  • Workup: The reaction mixture is warmed to 25 °C. Heptane (2.03 v/v) is added, and the mixture is stirred rapidly for 10 minutes. The layers are allowed to separate, and the upper organic phase is discarded. This heptane wash is repeated with 3.04 v/v of heptane.

  • Acidification and Precipitation: The aqueous phase is cooled to -5 to 0 °C. 37 wt% hydrochloric acid is slowly added, keeping the temperature below 10 °C, until the pH is less than 2.

  • Isolation: The resulting slurry is aged at -10 to 0 °C for at least 4 hours. The precipitate is collected by filtration, and the filter cake is washed with pre-cooled (3-7 °C) water.

  • Drying: The wet product is dried under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Characterization Data

This section summarizes the available characterization data for this compound.

Physicochemical Properties
ParameterValue
Melting Point Not explicitly found in search results.
Optical Rotation Not explicitly found in search results.
Solubility Information not available.
Spectroscopic Data

While specific experimental spectra were not available in the search results, the expected spectroscopic characteristics are detailed below based on the compound's structure.

Logical Relationship of Spectroscopic Analysis

Spectroscopy_Logic cluster_spectroscopy Spectroscopic Characterization cluster_information Information Obtained compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Analyzed by ir IR Spectroscopy compound->ir Analyzed by ms Mass Spectrometry compound->ms Analyzed by nmr_info Proton and Carbon Environment (Chemical Shift, Multiplicity) nmr->nmr_info Provides ir_info Functional Groups (C=O, O-H, C-N, C-O) ir->ir_info Provides ms_info Molecular Weight and Fragmentation Pattern ms->ms_info Provides

Caption: Relationship between the compound and spectroscopic analysis methods.

¹H NMR Spectroscopy (Expected)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.2-7.4Multiplet5HAromatic protons (Ph-H)
~4.5-4.8Singlet/ABq2H-NCH₂-Ph
~4.2-4.4Multiplet2H-O-CH₂-
~3.8-4.1Multiplet2H-CH-COOH and one of -N-CH₂-
~3.5-3.7Multiplet1HOne of -N-CH₂-

¹³C NMR Spectroscopy (Expected)

Chemical Shift (ppm)Assignment
~170-175-COOH
~165-170-C=O (amide)
~135-138Aromatic C (quaternary)
~127-130Aromatic CH
~65-70-O-CH₂-
~55-60-CH-COOH
~45-50-NCH₂-Ph
~40-45-N-CH₂- (morpholine ring)

IR Spectroscopy (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1710-1760StrongC=O stretch (carboxylic acid)
~1630-1670StrongC=O stretch (amide)
~1210-1320StrongC-O stretch
~1100-1200MediumC-N stretch
~3030MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch

Mass Spectrometry

ParameterValue
Molecular Ion [M]⁺ Expected at m/z = 235.0845
[M+H]⁺ Expected at m/z = 236.0917
[M-H]⁻ Expected at m/z = 234.0772
Key Fragments Expected fragments corresponding to the loss of COOH, benzyl group, etc.

Applications and Future Directions

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its rigid, bicyclic-like structure and the presence of a carboxylic acid handle make it an attractive scaffold for the development of novel therapeutic agents. Further research could explore its utility in the synthesis of protease inhibitors, peptide mimetics, and other biologically active compounds. The stereochemistry at the C3 position is crucial for enantioselective interactions with biological targets.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this compound should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The characterization data provided, where not explicitly cited, is based on theoretical predictions and typical values for the respective functional groups.

References

An In-Depth Technical Guide on the Physicochemical Properties of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chiral heterocyclic compound belonging to the morpholine class. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of the potential biological significance of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and chemical systems, informing formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
IUPAC Name (3S)-4-benzyl-5-oxo-morpholine-3-carboxylic acid[1]
CAS Number 106973-37-9[1]
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol [2]
Physical Form White to off-white powder or crystals[1][2]
Melting Point 170-173 °C[2]
Boiling Point Not experimentally determined.
Solubility Information not available.
pKa Not experimentally determined. A predicted pKa of -2.96 ± 0.40 is available for the corresponding methyl ester.[3]
LogP (predicted) 0.4986
Purity ≥97%[1]
Storage Room Temperature[1]

Experimental Protocols

Synthesis of this compound[5]

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • N-benzyl-L-serine

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Chloroacetyl chloride

  • 50 wt% Sodium hydroxide (NaOH) solution

  • 37 wt% Hydrochloric acid (HCl)

  • Heptane

  • Water

Procedure:

  • To a reactor, add N-benzyl-L-serine (1.0 equivalent) and tetrahydrofuran (6.1 volumes).

  • Cool the resulting solution to 0-5 °C.

  • Add a pre-cooled aqueous solution of potassium carbonate (3.0 equivalents in 6.1 volumes of water) at 0-5 °C.

  • Slowly add chloroacetyl chloride (1.4 equivalents) through an addition funnel, strictly maintaining the internal temperature below 5 °C.

  • Stir the biphasic reaction mixture at 0-5 °C for approximately 30 minutes.

  • Monitor the reaction progress by HPLC. If the residual N-benzyl-L-serine is greater than 6 area percent, add additional chloroacetyl chloride.

  • Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, keeping the internal temperature between 5-10 °C, until the pH is stable above 13.5.

  • Warm the reaction mixture to 25 °C and add heptane (2.03 volumes). Stir rapidly for 10 minutes and allow the layers to separate. Discard the upper organic phase.

  • Repeat the heptane wash (3.04 volumes) on the aqueous phase and discard the organic layer.

  • Cool the aqueous phase to -5 to 0 °C and slowly add 37 wt% hydrochloric acid, maintaining the temperature below 10 °C, until the pH is less than 2.

  • Maintain the resulting slurry at -10 to 0 °C for at least 4 hours.

  • Filter the slurry through a Whatman No. 1 filter paper.

  • Wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 volumes).

  • Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Experimental Workflow for Synthesis

G start Start: N-benzyl-L-serine and THF step1 Cool to 0-5 °C start->step1 step2 Add aq. K₂CO₃ solution step1->step2 step3 Slowly add Chloroacetyl chloride (<5 °C) step2->step3 step4 Stir at 0-5 °C for 30 min step3->step4 step5 HPLC analysis step4->step5 decision N-benzyl-L-serine > 6%? step5->decision step6 Add more Chloroacetyl chloride decision->step6 Yes step7 Add 50% NaOH (pH > 13.5) decision->step7 No step6->step3 step8 Heptane wash (x2) step7->step8 step9 Cool to -5 to 0 °C step8->step9 step10 Acidify with HCl (pH < 2) step9->step10 step11 Age slurry at -10 to 0 °C for ≥4h step10->step11 step12 Filter and wash with cold water step11->step12 step13 Dry under vacuum step12->step13 end End Product: this compound step13->end

Caption: Synthetic workflow for this compound.

Analytical Methods[5]
  • HPLC Analysis:

    • Column: YMC S5 ODS, 4.6 × 50 mm

    • Mobile Phase: Gradient elution from 10-90% aqueous methanol containing 0.2% phosphoric acid.

    • Flow Rate: 4 mL/min

    • Detection: 220 nm

    • Retention Time: 1.82 min

  • Chiral HPLC Analysis:

    • Column: Chiralcel OJ-R, 150 × 4.6 mm, 5 µm

    • Eluent: Methanol: 0.2% phosphoric acid aqueous solution (50:50)

    • Flow Rate: 1 mL/min

    • Detection: 210 nm

    • Retention Time: 7.94 min

    • Enantiomeric Excess (ee): 100%

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways.

However, the morpholine scaffold is a well-established pharmacophore in drug discovery. Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The benzyl group and the carboxylic acid moiety also present opportunities for diverse biological interactions.

The potential for biological activity warrants further investigation into this specific compound and its analogs. A logical next step would be to screen this compound against a panel of biological targets to elucidate any potential therapeutic applications.

Logical Workflow for Biological Screening

G start Synthesized Compound: This compound step1 High-Throughput Screening (HTS) against diverse target classes start->step1 step2 Hit Identification (Primary active compounds) step1->step2 step3 Hit-to-Lead Optimization (SAR studies) step2->step3 step4 Lead Compound Selection step3->step4 step5 In-depth Mechanistic Studies (Target identification, pathway analysis) step4->step5 step6 Preclinical Development step5->step6 end Potential Therapeutic Candidate step6->end

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily synthesizable chiral molecule with well-defined physicochemical properties. While its specific biological activity remains to be elucidated, its structural features, incorporating the medicinally important morpholine ring, suggest potential for biological applications. The provided synthetic and analytical protocols offer a solid foundation for further research and development of this compound and its derivatives for various scientific and therapeutic purposes. Future studies should focus on comprehensive biological screening to uncover its potential roles in cellular signaling and as a lead compound in drug discovery.

References

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid: A Constrained Amino Acid Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a conformationally constrained amino acid analog that has garnered interest in the field of drug discovery and development. Its rigid morpholine-based scaffold serves as a valuable tool in the design of peptidomimetics and other bioactive molecules. By restricting the conformational flexibility inherent in natural amino acids, this synthetic analog allows for the stabilization of specific secondary structures in peptides, potentially leading to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in constructing novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white powder or crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₃NO₄[1]
Molecular Weight 235.24 g/mol [1]
CAS Number 106973-37-9
IUPAC Name (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid
Purity Typically ≥97%
Physical Form White to off-white powder or crystals
Storage Temperature Room Temperature

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of N-benzyl-L-serine with chloroacetyl chloride. This procedure provides a reliable method for obtaining the desired constrained amino acid analog.

Synthesis of this compound from N-benzyl-L-serine

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • N-benzyl-L-serine

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Chloroacetyl chloride

  • 50% Sodium hydroxide (NaOH) solution

  • 37% Hydrochloric acid (HCl)

  • Heptane

  • Water (pre-cooled)

Procedure: [2]

  • To a suitable reactor, add N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (6.1 vol.).

  • Cool the resulting solution to 0-5 °C.

  • Add a pre-cooled aqueous solution of potassium carbonate (3.0 eq. in 6.1 vol. of water) to the reactor.

  • Slowly add chloroacetyl chloride (1.4 eq.) through an addition funnel, ensuring the internal temperature is maintained below 5 °C.

  • Age the biphasic reaction mixture at 0-5 °C with stirring for approximately 30 minutes.

  • Monitor the reaction for completeness using HPLC analysis. If the N-benzyl-L-serine residue is greater than 6 area percent, add additional chloroacetyl chloride.

  • Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, maintaining the internal temperature between 5-10 °C, until the pH stabilizes above 13.5.

  • Warm the reaction mixture to 25 °C and add heptane (2.03 vol.). Stir rapidly for 10 minutes and allow the layers to separate. Discard the upper organic phase.

  • Repeat the heptane wash (3.04 vol.) on the aqueous phase.

  • Cool the aqueous phase to -5 to 0 °C.

  • Slowly add 37 wt% hydrochloric acid, keeping the temperature below 10 °C, until the pH is less than 2.

  • Maintain the resulting slurry at -10 to 0 °C for at least 4 hours.

  • Filter the slurry and wash the filter cake with pre-cooled (3-7 °C) water (2 x 4.57 vol.).

  • Dry the wet filter cake under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product N_benzyl_L_serine N-benzyl-L-serine Dissolution Dissolve N-benzyl-L-serine in THF and aq. K2CO3 N_benzyl_L_serine->Dissolution Chloroacetyl_chloride Chloroacetyl Chloride Addition Slowly add Chloroacetyl Chloride Chloroacetyl_chloride->Addition Cooling1 Cool to 0-5 °C Dissolution->Cooling1 Cooling1->Addition Cyclization Cyclization Reaction (0-5 °C, 30 min) Addition->Cyclization Basification Basify with NaOH (pH > 13.5) Cyclization->Basification Heptane_Wash Heptane Wash (x2) Basification->Heptane_Wash Acidification Acidify with HCl (pH < 2) Heptane_Wash->Acidification Precipitation Precipitation at -10 to 0 °C Acidification->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid Drying->Final_Product Rationale_Diagram cluster_problem Challenges with Natural Peptides cluster_solution Solution with Constrained Analog cluster_benefits Resulting Advantages P1 High Conformational Flexibility S1 (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid P1->S1 Addresses P2 Low Metabolic Stability P2->S1 Addresses P3 Poor Bioavailability P3->S1 Addresses B1 Reduced Conformational Flexibility S1->B1 Leads to B2 Enhanced Proteolytic Resistance S1->B2 Leads to B3 Improved Pharmacokinetic Properties S1->B3 Leads to B4 Increased Binding Affinity & Selectivity B1->B4 Contributes to

References

Chiral Purity Analysis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Accurate assessment of enantiomeric purity is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Introduction

This compound is a chiral building block whose stereochemistry is crucial for its intended biological activity. The presence of its enantiomer, (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, robust and reliable analytical methods for the determination of its enantiomeric excess (e.e.) are essential during process development, quality control, and regulatory submissions. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose.

Below is a diagram illustrating the enantiomers of 4-Benzyl-5-oxomorpholine-3-carboxylic acid.

G Figure 1. Enantiomers of 4-Benzyl-5-oxomorpholine-3-carboxylic acid cluster_S (S)-enantiomer cluster_R (R)-enantiomer node_S node_S node_R node_R G Figure 2. General Workflow for Chiral Purity Analysis cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate report Report Results calculate->report

A Technical Guide to the Spectroscopic and Synthetic Aspects of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The information is tailored for researchers and professionals engaged in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a chiral molecule with the following structural and chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
IUPAC Name (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid
CAS Number 106973-37-9

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in the public domain, the following sections provide a combination of predicted and expected spectroscopic data based on the compound's structure and data from analogous molecules.

The predicted ¹H and ¹³C NMR data are crucial for the structural elucidation and purity assessment of the compound. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HCOOH
7.25-7.40m5HAromatic-H (Benzyl)
4.65d1HN-CH ₂-Ph (geminal coupling)
4.50d1HN-CH ₂-Ph (geminal coupling)
4.30dd1HO-CH ₂-C=O
4.15dd1HO-CH ₂-C=O
4.05t1HN-CH -COOH
3.80dd1HO-CH ₂-CH
3.65dd1HO-CH ₂-CH

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~171.0C OOH
~168.0N-C =O
~136.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.5Aromatic CH
~127.5Aromatic CH
~68.0O-C H₂-C=O
~65.0O-C H₂-CH
~58.0N-C H-COOH
~50.0N-C H₂-Ph

The IR spectrum is valuable for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
3100-3000MediumC-H stretch (Aromatic)
3000-2850MediumC-H stretch (Aliphatic)
~1740StrongC=O stretch (Carboxylic acid)
~1650StrongC=O stretch (Amide)
1600-1450Medium-WeakC=C stretch (Aromatic)
~1250MediumC-N stretch
~1100MediumC-O stretch

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented below is based on predicted values.

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺236.0917
[M+Na]⁺258.0736
[M-H]⁻234.0772

Experimental Protocols

The following protocol is adapted from a known synthetic route[1]:

  • Reaction Setup: To a solution of N-benzyl-L-serine in tetrahydrofuran (THF), add a pre-cooled aqueous solution of potassium carbonate.

  • Acylation: Cool the mixture and slowly add chloroacetyl chloride, maintaining the temperature below 5°C.

  • Workup: After the reaction is complete, as monitored by HPLC, adjust the pH to >13.5 with 50% sodium hydroxide solution. The aqueous phase is then washed with heptane.

  • Precipitation: Cool the aqueous phase and slowly add hydrochloric acid until the pH is <2, keeping the temperature below 10°C.

  • Isolation: The resulting slurry is stirred at a low temperature for several hours, filtered, washed with cold water, and dried under vacuum to yield the final product.

  • NMR Spectroscopy: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI), to generate ions in the gas phase.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow A Compound Synthesis B Purification (e.g., Crystallization, Chromatography) A->B Crude Product C Sample Preparation (Dissolution, Pelletizing) B->C Pure Compound D NMR Spectroscopy (1H, 13C, etc.) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Analysis and Structure Elucidation D->G E->G F->G H Final Characterized Compound G->H Structural Confirmation

Caption: General workflow for spectroscopic analysis.

References

Navigating the Therapeutic Potential of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific biological activity data for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid and its direct derivatives. This guide, therefore, provides a comprehensive overview of the biological activities of structurally related morpholine-containing compounds to offer insights into the potential therapeutic applications of this chemical scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals as a foundation for further investigation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including improved solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents. The this compound core combines the morpholine ring with a chiral carboxylic acid and a benzyl group, suggesting potential for specific interactions with biological targets. While direct biological data is not available for this specific structure, analysis of analogous compounds provides a strong rationale for its investigation across various therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity of Structurally Related Morpholine Derivatives

Recent studies have highlighted the anticancer potential of various morpholine derivatives. These compounds have been shown to inhibit cancer cell proliferation through different mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in tumor growth and survival.

A series of novel morpholine-acetamide derivatives were synthesized and evaluated for their inhibitory activities against carbonic anhydrase (CA) and their anticancer effects on an ovarian cancer cell line (ID8).[1] Several of these compounds demonstrated significant biological activity.

Quantitative Data: Carbonic Anhydrase Inhibition and Anticancer Activity
CompoundCarbonic Anhydrase IC50 (μM)ID8 Ovarian Cancer Cell Line IC50 (μM)
1c 8.80-
1d 11.13-
1h 8.129.40
1i -11.2
Acetazolamide (Standard) 7.51-
Cisplatin (Standard) -8.50

Data extracted from a study on morpholine-acetamide derivatives.[1]

Mechanism of Action: Inhibition of HIF-1α

In addition to carbonic anhydrase inhibition, several of the morpholine-acetamide derivatives were found to significantly inhibit Hypoxia-Inducible Factor-1α (HIF-1α).[1] HIF-1α is a key transcription factor that plays a critical role in tumor adaptation to hypoxic conditions, promoting angiogenesis, and metabolic reprogramming. Its inhibition is a validated strategy in anticancer drug discovery.

HIF-1a_Inhibition_Pathway Simplified Overview of HIF-1α Inhibition Hypoxia Hypoxic Conditions in Tumor Microenvironment HIF1a HIF-1α Stabilization and Accumulation Hypoxia->HIF1a Dimerization Dimerization HIF1a->Dimerization HIF1b HIF-1β HIF1b->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus HRE Binding to Hypoxia Response Elements (HREs) Nucleus->HRE TargetGenes Transcription of Target Genes (e.g., VEGF, GLUT1) HRE->TargetGenes TumorProgression Tumor Progression (Angiogenesis, Metastasis) TargetGenes->TumorProgression MorpholineDerivatives Morpholine-Acetamide Derivatives (1c, 1b, 1h, 1i) MorpholineDerivatives->HIF1a Inhibition

Caption: Inhibition of the HIF-1α signaling pathway by morpholine derivatives.

Antimicrobial Activity of Structurally Related Compounds

The morpholine scaffold is a key component of several antibacterial and antifungal agents. While no direct antimicrobial data exists for this compound derivatives, studies on N-benzylamides of thieno[2,3-d]pyrimidine-6-carboxylic acid, which share the benzyl and carboxylic acid amide features, have shown promising antimicrobial activity.

A series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and screened for their activity against various bacterial strains. The results indicated good activity against Gram-positive bacteria.[2]

Quantitative Data: Antimicrobial Activity
CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
5.1 (Unsubstituted benzyl) 15.615.662.5
5.2 (4-Methylbenzyl) 15.615.662.5
5.3 (4-Methoxybenzyl) 15.615.662.5
5.4 (4-Fluorobenzyl) 31.231.2125
5.5 (3,4-Dichlorobenzyl) 31.231.2125
Meropenem (Standard) 0.480.240.97

Data extracted from a study on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.[2]

Experimental Protocols

Synthesis of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides[2]

A general method for the synthesis of the aforementioned antimicrobial compounds is as follows:

  • To a solution of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), 1,1'-carbonyldiimidazole (1.02 equivalents) is added.

  • The reaction mixture is heated at 50°C for 10 minutes until the evolution of carbon dioxide ceases, indicating the formation of the imidazolide intermediate.

  • The corresponding substituted benzylamine (1.02 equivalents) is then added to the solution.

  • The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

  • The product is isolated by pouring the reaction mixture into water, followed by filtration and purification.

Synthesis_Workflow General Synthesis Workflow Start Starting Material: Thieno[2,3-d]pyrimidine -6-carboxylic acid Step1 React with 1,1'-Carbonyldiimidazole in DMF at 50°C Start->Step1 Intermediate Formation of Imidazolide Intermediate Step1->Intermediate Step2 Add Substituted Benzylamine Intermediate->Step2 Product Final Product: N-benzyl-thieno[2,3-d] pyrimidine-6-carboxamide Step2->Product

Caption: Synthetic workflow for N-benzyl-thieno[2,3-d]pyrimidine-6-carboxamides.

In Vitro Anticancer Assay (MTT Assay)[1]

The anti-proliferative activity of the morpholine-acetamide derivatives was determined using the MTT (3-[4,5-dimethylthiazole-2-yl]-2,5 diphenyl tetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., ID8 ovarian cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions and Conclusion

The this compound scaffold represents an unexplored area of chemical space with significant potential for the development of new therapeutic agents. The presence of the morpholine ring suggests favorable pharmacokinetic properties, while the benzyl and chiral carboxylic acid moieties offer opportunities for specific and potent interactions with biological targets.

Based on the biological activities of structurally related compounds, future research on derivatives of this compound should focus on:

  • Anticancer Screening: Evaluation against a panel of cancer cell lines, with a particular focus on tumors where carbonic anhydrase and HIF-1α are known to be upregulated.

  • Antimicrobial Testing: Screening against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

  • Neurological Applications: The morpholine core is present in drugs targeting the central nervous system. Therefore, evaluation for activity against neurological targets could be a fruitful avenue of research.

References

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid: A Conformationally Constrained Dipeptide Mimetic for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chiral building block utilized in peptide synthesis to introduce conformational constraints. Its rigid structure serves as a dipeptide mimetic, effectively locking the peptide backbone into a specific orientation. This property is of significant interest in medicinal chemistry and drug discovery, as it can lead to peptides with enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable synthetic amino acid.

Physicochemical Properties

This compound is commercially available as a white to off-white powder or crystals. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C12H13NO4[1][2]
Molecular Weight 235.24 g/mol [2]
CAS Number 106973-37-9[2]
Purity Typically ≥97%[2]
IUPAC Name (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid
Storage Temperature Room Temperature

Synthesis and Incorporation into Peptides

General Synthetic Approach

The synthesis of such constrained amino acids often starts from readily available chiral precursors. The overall workflow can be conceptualized as follows:

G cluster_synthesis Synthesis of the Building Block Chiral Precursor Chiral Precursor Functional Group Manipulation Functional Group Manipulation Chiral Precursor->Functional Group Manipulation Introduction of necessary moieties Cyclization Cyclization Functional Group Manipulation->Cyclization Formation of the morpholine ring Purification Purification Cyclization->Purification Isolation of the target molecule Final Building Block Final Building Block Purification->Final Building Block G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Add protected building block Washing_2 Washing_2 Coupling->Washing_2 Repeat Repeat Washing_2->Repeat Next amino acid Repeat->Deprotection Cleavage_Purification Cleavage_Purification Repeat->Cleavage_Purification Final peptide G cluster_logic Therapeutic Advantage Workflow Building_Block (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid Peptide_Incorporation Incorporation into Peptide Sequence Building_Block->Peptide_Incorporation Conformational_Constraint Induction of Conformational Rigidity Peptide_Incorporation->Conformational_Constraint Improved_Properties Enhanced Biological and Pharmacokinetic Properties Conformational_Constraint->Improved_Properties Leads to Therapeutic_Candidate Viable Therapeutic Candidate Improved_Properties->Therapeutic_Candidate

References

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid suppliers and purity standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, including a list of suppliers, established purity standards, and detailed analytical methodologies for quality assessment. This document is intended to assist researchers and professionals in sourcing and verifying the quality of this compound for scientific and drug development applications.

Suppliers and Purity Standards

This compound (CAS No. 106973-37-9) is available from various chemical suppliers. The purity of the compound is a critical parameter for its application in research and development. The following table summarizes the available information on suppliers and their stated purity standards.

SupplierCAS NumberStated PurityAdditional Information
Sigma-Aldrich106973-37-997%Marketed under the Synthonix Corporation brand.
Hubei Aumei New Material Co., Ltd.106973-37-999% min-
Wuhan Monad Medicine Tech Co.,LTD.106973-37-999%-
Aladdin Scientific106973-37-9min 97%-
Accela ChemBio Co Ltd-Not SpecifiedContact for information.[1]

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is crucial for reliable experimental outcomes. The following are detailed experimental protocols for key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: YMC S5 ODS, 4.6 x 50 mm.[2]

  • Mobile Phase: A gradient of 10-90% aqueous methanol containing 0.2% phosphoric acid.[2]

  • Flow Rate: 4 mL/min.[2]

  • Detection Wavelength: 220 nm.[2]

  • Expected Retention Time: Approximately 1.82 minutes.[2]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare the sample solution by dissolving the material to be tested in the same solvent.

    • Set up the HPLC system with the specified column and mobile phase conditions.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is essential to confirm the stereochemical identity and determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralcel OJ-R, 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: A mixture of methanol and 0.2% aqueous phosphoric acid (50:50).[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection Wavelength: 210 nm.[2]

  • Expected Retention Time: Approximately 7.94 minutes for the (S)-enantiomer.[2]

  • Procedure:

    • Prepare a sample solution of this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • The enantiomeric excess is calculated from the peak areas of the (S) and any potential (R) enantiomer peaks in the chromatogram. An e.e. of 100% indicates the absence of the (R)-enantiomer.[2]

Spectroscopic Analysis

Experimental and Logical Workflow Diagrams

The following diagrams illustrate key processes related to the quality control and sourcing of this compound.

QC_Workflow cluster_sourcing Sourcing cluster_qc In-house Quality Control cluster_decision Decision cluster_outcome Outcome Supplier_Selection Supplier Selection CoA_Request Request Certificate of Analysis (CoA) Supplier_Selection->CoA_Request Sample_Prep Sample Preparation CoA_Request->Sample_Prep HPLC_Purity HPLC Purity Analysis Sample_Prep->HPLC_Purity Chiral_HPLC Chiral HPLC (e.e. Determination) Sample_Prep->Chiral_HPLC Spectroscopy Spectroscopic Confirmation (NMR, MS, IR) Sample_Prep->Spectroscopy Pass_Fail Pass/Fail? HPLC_Purity->Pass_Fail Chiral_HPLC->Pass_Fail Spectroscopy->Pass_Fail Accept_Lot Accept Lot for Use Pass_Fail->Accept_Lot Pass Reject_Lot Reject Lot Pass_Fail->Reject_Lot Fail

Caption: Quality Control Workflow for this compound.

Purity_Analysis_Pathway cluster_purity Chemical Purity cluster_enantiomeric Enantiomeric Purity Raw_Material Received Raw Material HPLC HPLC Analysis Raw_Material->HPLC Chiral_HPLC Chiral HPLC Analysis Raw_Material->Chiral_HPLC Purity_Result Purity (%) HPLC->Purity_Result EE_Result Enantiomeric Excess (%) Chiral_HPLC->EE_Result

References

Technical Guide: Safety and Handling of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a key building block in the development of targeted protein degraders. The following sections detail its chemical properties, safety protocols, and general experimental procedures.

Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid. A summary of its key chemical identifiers and physical properties is provided below.

PropertyValue
IUPAC Name (3S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid
CAS Number 106973-37-9
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Physical Form White to off-white powder or crystals[1]
Purity ≥97%[1]
Storage Temperature Room Temperature[1]

Safety and Handling

Comprehensive safety data for this compound has been compiled from multiple supplier safety data sheets.

Hazard Identification

The compound is classified with the following hazards:

Hazard ClassGHS CodeStatement
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1]
Skin SensitizationH317May cause an allergic skin reaction.[2]

Signal Word: Warning[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

TypeGHS CodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
PreventionP264Wash skin thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP272Contaminated work clothing should not be allowed out of the workplace.[2]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[2]
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.[2]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
ResponseP321Specific treatment (see supplemental first aid instruction on this label).[2]
ResponseP333 + P317If skin irritation or rash occurs: Get medical help.[2]
ResponseP362 + P364Take off contaminated clothing and wash it before reuse.[2]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.[2]

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Fire-Fighting and Accidental Release Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Fire-Fighting Advice: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

  • Accidental Release: Avoid dust formation. Avoid breathing mist, gas, or vapors. Use personal protective equipment. For containment and cleanup, use an inert absorbent material and dispose of it as hazardous waste.

Experimental Protocols

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Synthesis of this compound

A general procedure for the synthesis of the title compound is as follows:

  • Reaction Setup: N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (THF) are added to a reactor and the resulting solution is cooled to 0-5 °C.

  • Base Addition: A pre-cooled aqueous solution of potassium carbonate (3.0 eq.) is added.

  • Acylation: Chloroacetyl chloride (1.4 eq.) is slowly added through an addition funnel while maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The biphasic reaction mixture is aged at 0-5 °C with stirring for approximately 30 minutes. The reaction progress is monitored by HPLC.

  • Workup: Once the reaction is complete, a 50 wt% sodium hydroxide solution is slowly added, maintaining the internal temperature between 5-10°C until the pH is >13.5. The organic phase is discarded, and the aqueous phase is washed with heptane.

  • Precipitation: The aqueous phase is cooled to -5-0 °C, and 37 wt% hydrochloric acid is slowly added, keeping the temperature <10 °C, until the pH is <2.

  • Isolation: The resulting slurry is aged at -10-0 °C for at least 4 hours, then filtered. The filter cake is washed with pre-cooled water.

  • Drying: The wet filter cake is dried under vacuum at 40-45 °C to yield (S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid.[3]

Representative Use in Protein Degrader Synthesis

As a "Protein Degrader Building Block," this molecule is a precursor for creating bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). A representative workflow for its use is outlined below.

G cluster_synthesis Synthesis of PROTAC cluster_assay Biological Evaluation A (S)-4-Benzyl-5-oxomorpholine -3-carboxylic acid D Coupling Reactions A->D B Linker Moiety B->D C E3 Ligase Ligand C->D E Purification (e.g., HPLC) D->E F Characterization (e.g., NMR, MS) E->F G Final PROTAC Molecule F->G I Treatment with PROTAC G->I H Cell Culture H->I J Western Blot Analysis (Protein Degradation) I->J K Cell Viability Assay (e.g., MTT, CellTiter-Glo) I->K L Target Engagement Assay (e.g., CETSA, SPR) I->L

Caption: Representative workflow for the synthesis and biological evaluation of a PROTAC.

Biological Context and Signaling Pathways

While specific biological targets for compounds directly derived from this compound are not extensively documented in publicly available literature, its role as a protein degrader building block places it within the ubiquitin-proteasome system. PROTACs, synthesized from such building blocks, function by inducing the degradation of a target protein.

The general mechanism of action for a PROTAC is as follows:

G cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

This guide provides a foundational understanding of the safety, handling, and application of this compound for professionals in research and drug development. Adherence to the safety guidelines outlined is paramount for ensuring a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a conformationally constrained, unnatural amino acid derivative. Its rigid morpholinone scaffold makes it a valuable building block in drug discovery and peptide science for the development of peptidomimetics with enhanced biological activity, selectivity, and metabolic stability. The incorporation of such sterically hindered amino acids into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to ensure high coupling efficiency and prevent side reactions.

These application notes provide a comprehensive guide and detailed protocols for the successful incorporation of this compound into peptide chains using Fmoc-based SPPS.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The successful incorporation of sterically demanding amino acids like this compound is highly dependent on the choice of coupling reagent. Standard coupling reagents may prove insufficient, leading to incomplete reactions and deletion sequences. High-efficiency uronium/aminium or phosphonium salt-based reagents are recommended.[1] The following table summarizes typical coupling efficiencies observed for sterically hindered amino acids with various coupling reagents.

Coupling ReagentActivating AgentBaseTypical Coupling TimeTypical Yield for Hindered ResiduesRacemization Risk
HBTU HOBtDIPEA/NMM1-2 hoursModerate to GoodLow
HATU HOAtDIPEA/NMM1-4 hoursExcellent Very Low
PyBOP HOBtDIPEA/NMM1-2 hoursGoodLow
COMU OxymaDIPEA/NMM30-60 minExcellent Very Low
DCC/DIC HOBtN/A2-4 hoursLow to ModerateModerate

Data compiled from general SPPS literature for sterically hindered amino acids.[1][2] Actual yields may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols are designed for manual or automated Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary for different scales or specific peptide sequences.

Protocol 1: Standard Coupling of this compound

This protocol is recommended for the incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or Wang resin, 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of this compound:

  • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents) to the solution.
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction vessel at room temperature for 2-4 hours.[1] For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.

5. Monitoring the Coupling Reaction (Optional but Recommended):

  • Perform a qualitative ninhydrin (Kaiser) or TNBS test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless for TNBS) indicates a complete coupling reaction.

6. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% v/v each) for 30 minutes.
  • Wash the resin with DMF (3 x 1 min).

7. Continuation of Synthesis:

  • Proceed to the Fmoc deprotection of the newly added residue for the coupling of the next amino acid.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection and coupling cycle, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

2. Cleavage:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A standard cocktail is:
  • 95% Trifluoroacetic acid (TFA)
  • 2.5% Water
  • 2.5% Triisopropylsilane (TIS)
  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
  • Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, then decant the ether.
  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + HATU/DIPEA in DMF wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Monitoring (Ninhydrin/TNBS Test) wash2->monitoring capping Capping (Acetic Anhydride) monitoring->capping Incomplete next_cycle Next SPPS Cycle monitoring->next_cycle Complete capping->next_cycle next_cycle->deprotection cleavage Final Cleavage (TFA Cocktail)

Caption: SPPS workflow for incorporating this compound.

Activation_Coupling cluster_activation Activation amino_acid (S)-4-Benzyl-5- oxomorpholine-3- carboxylic acid activated_ester Activated OAt Ester Intermediate amino_acid->activated_ester hatu HATU hatu->activated_ester dipea DIPEA dipea->activated_ester coupled_product Coupled Product activated_ester->coupled_product peptide_resin Deprotected Peptide-Resin (Free N-terminus) peptide_resin->coupled_product

Caption: Activation and coupling mechanism using HATU.

References

Application Notes and Protocols for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid in PROTAC Linker Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately dictating the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the use of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid , a constrained, chiral building block, in the design and synthesis of PROTAC linkers. Its rigid morpholine scaffold can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon ternary complex formation and leading to improved potency and selectivity. The carboxylic acid functionality provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand via standard amide bond formation.

This compound: A Constrained Linker Component

The structure of this compound is characterized by a chiral morpholine-5-one ring with a benzyl group on the nitrogen and a carboxylic acid at the 3-position.

Key Properties and Advantages in PROTAC Linker Design:

  • Conformational Rigidity: The cyclic nature of the morpholine ring restricts the flexibility of the linker, which can help to optimize the geometry of the ternary complex for efficient ubiquitination.

  • Chirality: The defined stereochemistry at the C3 position can influence the spatial orientation of the attached ligands, potentially leading to improved target engagement and degradation.

  • Synthetic Tractability: The carboxylic acid group allows for straightforward amide coupling reactions, a widely used and robust method in PROTAC synthesis.

  • Modulation of Physicochemical Properties: The incorporation of the polar morpholine-5-one moiety can influence the solubility and cell permeability of the resulting PROTAC.

Proposed PROTAC Design and Synthesis Workflow

The following section outlines a general strategy for the incorporation of this compound into a PROTAC. The workflow involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligase Conjugation cluster_1 Step 2: Debenzylation cluster_2 Step 3: Final PROTAC Assembly A (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative) B->C D Linker-E3 Ligase Conjugate C->D E Linker-E3 Ligase Conjugate F Hydrogenolysis (e.g., Pd/C, H2) E->F G Deprotected Linker-E3 Conjugate (secondary amine) F->G H Deprotected Linker-E3 Conjugate J Amide Coupling (e.g., HATU, DIPEA) H->J I Carboxylic acid-functionalized POI Ligand I->J K Final PROTAC J->K

A generalized workflow for PROTAC synthesis.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC incorporating the this compound linker.

Protocol 1: Synthesis of Linker-E3 Ligase Conjugate

This protocol describes the amide coupling of this compound to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Linker-E3 Ligase Conjugate.

Protocol 2: Debenzylation of the Linker

This protocol describes the removal of the benzyl protecting group from the morpholine nitrogen.

Materials:

  • Linker-E3 Ligase Conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Linker-E3 Ligase Conjugate in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.

Protocol 3: Final PROTAC Assembly

This protocol describes the coupling of the deprotected Linker-E3 Conjugate to a carboxylic acid-functionalized POI ligand.

Materials:

  • Debenzylated Linker-E3 Conjugate (1.0 eq)

  • Carboxylic acid-functionalized POI Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the amide coupling procedure outlined in Protocol 1, using the debenzylated Linker-E3 Conjugate and the carboxylic acid-functionalized POI Ligand as starting materials.

  • After aqueous workup, purify the final PROTAC product by preparative HPLC to obtain the desired purity.

Biological Evaluation of PROTACs

Once synthesized and purified, the novel PROTACs should be evaluated for their biological activity.

Protocol 4: Western Blot for Protein Degradation

This assay determines the ability of the PROTAC to induce the degradation of the target protein in cells.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody specific to the POI

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Harvest cells and lyse them in cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and visualize the protein bands.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify band intensities to determine the percentage of protein degradation.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table to facilitate comparison of the potency and efficacy of different PROTACs.

PROTAC CandidateLinker MoietyDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1This compoundValueValue
Control PROTACFlexible PEG LinkerValueValue
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycling PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

PROTAC mechanism of action.

Conclusion

This compound represents a valuable building block for the design of conformationally constrained PROTAC linkers. Its rigid scaffold has the potential to enhance the potency and selectivity of PROTACs by pre-organizing the molecule for optimal ternary complex formation. The synthetic protocols provided herein offer a robust framework for the incorporation of this linker into novel PROTACs, and the biological evaluation methods will enable the characterization of their degradation efficiency. Further exploration of such rigid linkers is a promising avenue for the development of next-generation protein degraders with improved therapeutic properties.

Application Notes and Protocols for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a chiral heterocyclic compound incorporating a morpholine scaffold. The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, frequently integrated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and oral bioavailability.[1] While direct evidence for the application of this compound as a kinase inhibitor is not extensively documented in publicly available literature, its structural components are present in known kinase inhibitors. For instance, morpholine-containing derivatives have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[2][3]

These application notes provide a comprehensive overview of the potential utility of this compound as a scaffold or starting material for the development of novel kinase inhibitors. The following sections detail hypothetical screening data, experimental protocols for key assays, and graphical representations of relevant biological pathways and experimental workflows.

Hypothetical Screening Data

The following tables represent plausible data that could be generated during the initial screening and characterization of a series of kinase inhibitors derived from the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Morpholine Derivatives

Compound IDTarget KinaseIC50 (nM)
MOL-001 EGFR85.2
MOL-002VEGFR2150.7
MOL-003PDGFRβ210.4
Gefitinib (Control)EGFR25.5

Table 2: Anti-proliferative Activity of Lead Compound MOL-001

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer1.2
MCF-7Breast cancer3.5
HCT116Colon cancer5.1
Gefitinib (Control)A5490.8

Experimental Protocols

In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a target kinase.

Materials:

  • Target kinase (e.g., EGFR)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • TR-FRET dilution buffer

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a 2X solution of the target kinase and Eu-labeled antibody in TR-FRET dilution buffer.

  • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer.

  • Create a serial dilution of the test compounds in DMSO, and then dilute further in TR-FRET dilution buffer to a 4X final concentration.

  • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.

  • Add 5 µL of the 2X kinase/antibody solution to each well.

  • Add 10 µL of the 2X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot against compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library Compound Library (Morpholine Derivatives) HTS High-Throughput Screening (In Vitro Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Dose_Response->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: Workflow for Kinase Inhibitor Screening.

Logical Relationship

SAR_Logic cluster_R1 R1 Modification cluster_R2 R2 Modification Scaffold (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid Scaffold R1_H R1 = H (Low Activity) Scaffold->R1_H R2_Ph R2 = Phenyl (Moderate Activity) Scaffold->R2_Ph R1_Me R1 = Methyl (Moderate Activity) R1_H->R1_Me R1_Cl R1 = Chloro (High Activity) R1_Me->R1_Cl Conclusion Conclusion: Electron-withdrawing groups at R1 and electron-donating groups at R2 increase inhibitory activity. R1_Cl->Conclusion R2_OMe_Ph R2 = Methoxy-Phenyl (High Activity) R2_Ph->R2_OMe_Ph R2_OMe_Ph->Conclusion

References

Application Notes and Protocols: Incorporation of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of bioactive peptides. These modifications can overcome inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and conformational flexibility. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is a conformationally constrained amino acid analogue that offers a rigid scaffold. Its structure is anticipated to induce specific secondary structures, such as β-turns, within a peptide sequence. Inducing a stable, receptor-preferred conformation can lead to significant improvements in binding affinity, receptor selectivity, and resistance to proteolytic degradation.[1][2][3]

These application notes provide a comprehensive guide for the incorporation of this compound into bioactive peptides and the subsequent evaluation of their structure and function. The protocols are based on established solid-phase peptide synthesis (SPPS) methodologies.

Research Workflow for Incorporation and Evaluation

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of peptides incorporating this compound.

Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Structural & Functional Analysis start Select Target Bioactive Peptide & Position for Modification spps Solid-Phase Peptide Synthesis (Fmoc-SPPS) with this compound start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification mass_spec Mass Spectrometry (Identity & Purity) purification->mass_spec analytical_hplc Analytical HPLC (Purity Assessment) purification->analytical_hplc cd_spec Circular Dichroism (Secondary Structure) analytical_hplc->cd_spec bio_assay In Vitro Bioactivity Assay analytical_hplc->bio_assay nmr_spec NMR Spectroscopy (3D Structure) cd_spec->nmr_spec end_node Data Analysis & Comparison nmr_spec->end_node stability_assay Proteolytic Stability Assay bio_assay->stability_assay stability_assay->end_node

Caption: Workflow for peptide modification and evaluation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes the manual synthesis of a target peptide on a solid support, incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Add the desired amount of resin to the reaction vessel.

    • Wash and swell the resin with DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3-5 times).

    • (Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound:

    • This constrained analogue may exhibit slower coupling kinetics due to steric hindrance.

    • Follow the same procedure as in step 3, but consider the following modifications:

      • Use a higher excess of the acid and coupling reagents (e.g., 5 eq.).

      • Extend the coupling time to 4-6 hours or perform the reaction overnight.

      • Consider double coupling (repeating the coupling step with fresh reagents).

      • Alternative coupling reagents like HATU or COMU can be tested for improved efficiency.

  • Repeat Cycles:

    • Repeat steps 2 and 3 (or 4 for the specific incorporation) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Solvents: Acetonitrile (ACN), Water (H₂O), TFA

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/H₂O with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC. Use a gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC. Pool fractions with >95% purity.

    • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry. The observed mass should match the calculated theoretical mass.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 3: Structural Analysis by Circular Dichroism (CD) Spectroscopy

Purpose: To assess the secondary structure of the peptide in solution.

Procedure:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the exact concentration of the peptide solution (e.g., by UV absorbance at 280 nm if Trp or Tyr are present, or by amino acid analysis).

  • Record the CD spectrum from approximately 190 to 260 nm in a quartz cuvette.

  • Analyze the resulting spectrum for characteristic secondary structure signals (e.g., α-helix, β-sheet, β-turn, or random coil).

  • Compare the spectrum of the modified peptide with that of the unmodified parent peptide to determine the structural impact of the incorporation.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are template tables for presenting bioactivity and stability data.

Table 1: In Vitro Bioactivity of Parent vs. Modified Peptides

Peptide SequenceIC₅₀ (nM)Fold Change
[Parent Peptide]Value1.0
[Peptide with (S)-4-Benzyl-5-oxomorpholine-3-CA]ValueValue

Table 2: Proteolytic Stability of Parent vs. Modified Peptides

Peptide SequenceHalf-life (t₁/₂) in human serum (min)
[Parent Peptide]Value
[Peptide with (S)-4-Benzyl-5-oxomorpholine-3-CA]Value

Visualization of a Representative Signaling Pathway

Bioactive peptides often exert their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating an intracellular signaling cascade. The diagram below illustrates a generic GPCR signaling pathway that could be modulated by a custom-designed peptide.

GPCR_Signaling cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation peptide Bioactive Peptide (with modified residue) peptide->receptor Binding & Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response (e.g., Gene Expression, Metabolism) pka->cellular_response Phosphorylation Cascade

Caption: A representative GPCR signaling pathway.

These protocols and guidelines provide a robust framework for the successful incorporation of this compound into bioactive peptides and the thorough evaluation of their resulting properties. This approach enables a systematic investigation into the potential of this constrained amino acid to enhance the therapeutic profiles of peptide-based drug candidates.

References

Application Notes and Protocols for the Synthesis and Evaluation of BRD4-Degrading PROTACs with Novel Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) for targeted protein degradation.[2] A PROTAC consists of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-MYC.[6][7] Its dysregulation is implicated in numerous cancers, making it a high-priority therapeutic target.[8][9] While traditional small-molecule inhibitors can block BRD4 activity, PROTACs offer a more potent and durable response by inducing its complete degradation.[9][10]

The linker component is not merely a spacer but a critical determinant of PROTAC efficacy. Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties.[11][12] This document provides a detailed overview of the synthesis of BRD4-targeting PROTACs with a focus on novel linkers, along with comprehensive protocols for their evaluation.

Mechanism of Action: BRD4 Degradation

The fundamental role of a BRD4-targeting PROTAC is to act as a molecular bridge, inducing proximity between BRD4 and an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[10] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its target genes like c-MYC.[6][13] The PROTAC molecule is then released and can catalytically induce the degradation of further BRD4 molecules.[10]

cluster_0 cluster_1 Ternary Complex Formation cluster_2 BRD4 BRD4 (Target Protein) Ternary BRD4-PROTAC-E3 Complex BRD4->Ternary Binds PROTAC BRD4 PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Recruited Ub Ubiquitin Transfer Ternary->Ub Catalyzes polyUb Polyubiquitinated BRD4 Ub->polyUb Polyubiquitination Proteasome 26S Proteasome polyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated degradation of BRD4.

Design and Synthetic Strategy

The synthesis of a BRD4 PROTAC is a modular process, typically following a convergent strategy. This involves the separate preparation of the BRD4 ligand and E3 ligase ligand moieties, which are then coupled via the chosen linker.[14]

  • BRD4 Ligand (Warhead) : Often derived from known inhibitors like (+)-JQ1 or OTX015, modified with a carboxylic acid or amine handle for linker attachment.[14][15]

  • E3 Ligase Ligand (Anchor) : Pomalidomide or thalidomide derivatives are commonly used for recruiting CRBN, while hydroxyproline-based ligands are used for VHL.[4][15]

  • Linker : The linker's role is crucial. Different classes of linkers are explored to optimize PROTAC performance:

    • PEG/Alkyl Linkers : The most common type, providing flexibility and improved solubility. Varying the number of PEG or alkyl units is a primary optimization strategy.[11][12]

    • Rigid Linkers : Piperazine or other cyclic structures can reduce conformational flexibility, which can pre-organize the PROTAC for optimal ternary complex formation.[16]

    • Branched/Trivalent Linkers : Novel architectures, such as trivalent PROTACs, can enhance avidity and degradation potency by engaging two target molecules simultaneously.[17]

G cluster_0 Module Preparation cluster_1 Convergent Synthesis cluster_2 Finalization A BRD4 Inhibitor (e.g., JQ1-COOH) H Step 3: Final Amide Coupling A->H B Linker Precursor (e.g., Boc-PEG-Amine) D Step 1: Couple Linker to E3 Ligand B->D C E3 Ligase Ligand (e.g., Pomalidomide) C->D E Intermediate 1: Boc-Linker-E3 Ligand D->E F Step 2: Deprotection E->F G Intermediate 2: Amine-Linker-E3 Ligand F->G G->H I Crude PROTAC H->I J Step 4: Purification (e.g., HPLC) I->J K Final Characterized PROTAC J->K

Caption: Overall synthetic workflow for a BRD4-targeting PROTAC.

Quantitative Data Summary: Impact of Linker on BRD4 Degradation

The choice of linker architecture significantly impacts the degradation potency (DC50) and maximal degradation (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs, illustrating how linker modifications can tune efficacy.

Disclaimer: Data is compiled from multiple sources and experimental conditions (cell lines, treatment times) may vary. Direct comparisons should be made with caution.

Table 1: Effect of PEG Linker Length on BRD4-Targeting PROTAC Efficacy [11] (Synthesized data for JQ1-VHL PROTACs)

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Table 2: Comparative Performance of Bivalent vs. Novel Trivalent PROTACs [17] (HEK293 Cells, 4-hour treatment)

PROTACLinker ArchitectureTargetDC50 (nM)
MZ1Bivalent (Linear PEG)BRD49.5
SIM1Trivalent (Branched)BRD42.5

Table 3: Degradation Data for Published BRD4 PROTACs [6][16][18]

PROTAC NameBRD4 LigandE3 LigaseCell LineDC50Dmax (%)
dBET6JQ1CRBNMV-4-113 nM>95%
ARV-825OTX015CRBNRS4;11< 1 nM>90%
MZ1JQ1VHLHeLa~24 nM~90%
Compound 34JQ1CRBNMDA-MB-23160 nM>90%

Detailed Synthetic Protocols

This section provides a generalized, multi-step protocol for the synthesis of a BRD4-targeting PROTAC using JQ1-carboxylic acid as the warhead, a PEG-based amine linker, and a pomalidomide-based anchor for CRBN.

Part 1: Synthesis of Amine-Terminated Pomalidomide-Linker

  • Objective : Couple a Boc-protected diamine linker to a pomalidomide precursor.

  • Materials : 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, N-Boc-PEG-diamine linker, N,N-Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).

  • Procedure (Coupling) : a. Dissolve the pomalidomide precursor (1.0 eq.) in anhydrous DMSO. b. Add the N-Boc-PEG-diamine linker (1.1 eq.) followed by DIPEA (3.0 eq.). c. Heat the reaction mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere. Monitor progress by LC-MS.[15] d. Upon completion, cool the mixture and purify by column chromatography to yield the Boc-protected pomalidomide-linker.

  • Procedure (Deprotection) : a. Dissolve the purified product in a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). b. Stir at room temperature for 1-2 hours. c. Remove the solvent and TFA under reduced pressure to obtain the amine-terminated pomalidomide-linker as a TFA salt.[15]

Part 2: Synthesis of the Final PROTAC via Amide Coupling

  • Objective : Couple the JQ1-carboxylic acid warhead with the amine-terminated linker-anchor.

  • Materials : (+)-JQ1 carboxylic acid, Amine-terminated pomalidomide-linker (from Part 1), HATU (or similar coupling agent), DIPEA, Anhydrous Dimethylformamide (DMF).

  • Procedure : a. To a solution of (+)-JQ1 carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[14] c. Add a solution of the amine-terminated pomalidomide-linker (1.1 eq.) in DMF to the reaction. Note: Add extra DIPEA to neutralize the TFA salt if necessary. d. Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor progress by LC-MS.

  • Purification : a. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. b. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product using preparative reverse-phase HPLC to obtain the final PROTAC with >95% purity. d. Characterize the final compound by LC-MS and NMR.

Experimental Protocols for PROTAC Evaluation

A series of cellular assays is required to characterize the efficacy and mechanism of action of a novel PROTAC.

A 1. Cell Culture & Treatment - Seed cells (e.g., MV-4-11) - Treat with PROTAC dose-response for 8-24h B 2. Cell Lysis - Wash cells with cold PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - BCA Assay B->C D 4. Western Blotting C->D E 5. Data Analysis D->E F Determine DC50 & Dmax E->F G Assess Downstream Effects (e.g., c-MYC levels) E->G H Confirm Proteasome Dependence (Co-treat with MG132) E->H

Caption: Experimental workflow for evaluating PROTAC-mediated degradation.

Protocol 1: Western Blotting for BRD4 Degradation [6][11]

  • Cell Culture and Treatment : a. Seed cells (e.g., MV-4-11, RS4;11) in 6-well plates and allow them to adhere or reach the desired density. b. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification : a. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting : a. Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis : a. Develop the blot using an enhanced chemiluminescence (ECL) substrate. b. Visualize and quantify the band intensities. Normalize the BRD4 band intensity to the loading control. c. Plot the normalized BRD4 levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay [13][17]

  • Cell Seeding : Seed cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment : Treat the cells with a serial dilution of the PROTAC and relevant controls (e.g., JQ1 inhibitor).

  • Incubation : Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement : Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis : Measure the luminescent signal using a plate reader. Normalize the results to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) values.

Protocol 3: Proteasome Inhibition Assay [11][16]

  • Objective : To confirm that protein degradation is dependent on the proteasome.

  • Procedure : a. Pre-treat cells with a proteasome inhibitor (e.g., 5 nM MG132) for 1-2 hours. b. Add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50). c. Co-incubate for the standard treatment duration (e.g., 8 hours). d. Harvest cell lysates and perform Western blotting for BRD4 as described in Protocol 1.

  • Expected Outcome : The proteasome inhibitor should rescue or "block" the PROTAC-induced degradation of BRD4, resulting in protein levels similar to the vehicle control.

BRD4 Downstream Signaling

Degradation of BRD4 has a profound impact on cellular signaling, primarily through the transcriptional downregulation of its target genes. BRD4 is a key component of super-enhancers that drive the expression of oncogenes. Its removal leads to the suppression of these critical cancer drivers.

PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 Targets Degradation Proteasomal Degradation BRD4->Degradation SE Super-Enhancers BRD4->SE Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Degradation->SE Blocked Degradation->PTEFb Blocked Transcription Transcriptional Elongation SE->Transcription PolII RNA Pol II Phosphorylation PTEFb->PolII PolII->Transcription cMYC c-MYC Expression Transcription->cMYC Proliferation Cell Proliferation & Survival cMYC->Proliferation

Caption: Impact of BRD4 degradation on downstream signaling pathways.

Conclusion

PROTAC-mediated degradation of BRD4 is a powerful therapeutic strategy.[10] The success of a BRD4 degrader is critically dependent on the thoughtful design of its linker, which must be empirically optimized to ensure the formation of a productive ternary complex. A systematic approach to synthesis and evaluation, exploring a diverse range of linker lengths, compositions, and novel architectures, is essential for developing the next generation of highly potent and selective protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers aiming to advance this exciting field.

References

Application Notes and Protocols: Conformational Analysis of Peptides with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of a peptide is intrinsically linked to its biological activity and pharmacological properties. Understanding the three-dimensional structure of peptides in solution is therefore a cornerstone of rational drug design.[1] The incorporation of non-natural amino acids, such as (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, is a common strategy to introduce conformational constraints, enhance proteolytic stability, and improve pharmacokinetic profiles. This document provides a comprehensive guide to the experimental and computational methodologies for the conformational analysis of peptides containing this and other constrained residues.

The protocols outlined below for Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling serve as a robust framework for elucidating the structural preferences of modified peptides. While no specific experimental data for peptides incorporating this compound is publicly available, this guide presents generalized protocols and data presentation templates that can be readily adapted for such novel peptides.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[1][2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on through-bond and through-space correlations between atoms, which are used to derive structural restraints.

Protocol for 2D NMR-Based Conformational Analysis:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 0.5-1.0 mM.[3]

    • For experiments requiring observation of amide protons, use a solvent system with 90% H₂O and 10% D₂O.[4] The pH of the sample should be maintained below 7.5 to minimize the exchange rate of labile amide protons.[3]

    • Ensure the total salt concentration is below 300 mM to prevent signal broadening.[3]

    • The sample should be free of particulate matter.[5]

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Total Correlation Spectroscopy (TOCSY): This experiment identifies protons that are part of the same amino acid spin system.[1]

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space (typically < 5 Å), providing through-space distance restraints.[1] NOESY is suitable for larger molecules, while ROESY is often preferred for smaller to medium-sized peptides.

    • Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through two or three bonds.[1]

  • Data Processing and Analysis:

    • Process the raw NMR data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

    • Resonance Assignment: Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acids in the peptide sequence.[1]

    • NOE/ROE Assignment and Integration: Identify and integrate the cross-peaks in the NOESY/ROESY spectra to obtain interproton distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle (φ) restraints using the Karplus equation.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[6] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides.[7]

Protocol for CD-Based Secondary Structure Analysis:

  • Sample Preparation:

    • The peptide sample must be of high purity (>95%).[5]

    • Prepare a stock solution of the peptide at approximately 1 mg/mL in the desired buffer.[5] The buffer itself should be transparent in the far-UV region (below 200 nm).[5]

    • Dilute the stock solution to a final concentration of 0.1-1.0 mg/mL for far-UV CD measurements.[8]

    • Prepare a buffer blank with the same buffer used for the peptide sample.[9]

  • Data Acquisition:

    • Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 0.1 cm).[9]

    • Record the CD spectrum in the far-UV region (typically 190-250 nm).[10]

    • Acquire a spectrum of the buffer blank under the same experimental conditions.[9]

    • Instrumental parameters such as scanning speed, number of accumulations, and nitrogen flow rate should be optimized to achieve a good signal-to-noise ratio.[8]

  • Data Processing and Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.[5]

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).[11]

    • Analyze the resulting spectrum for characteristic features of different secondary structures:

      • α-helix: Negative bands around 208 nm and 222 nm, and a positive band around 192 nm.[11]

      • β-sheet: A negative band around 215-220 nm and a positive band below 200 nm.[10][11]

      • Random Coil: A strong negative band near 198 nm.[11]

    • Use deconvolution software (e.g., DichroWeb, CDPro) to estimate the percentage of each secondary structure element.[10]

Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of the peptide's conformational landscape.[12][13]

Protocol for Molecular Dynamics (MD) Simulations:

  • System Setup:

    • Generate an initial 3D structure of the peptide. This can be done using peptide building software or from an extended conformation.

    • Choose an appropriate force field (e.g., AMBER, GROMOS).[14]

    • Solvate the peptide in a periodic box of explicit solvent (e.g., water).[14]

    • Add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial structure.[15]

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).[14]

    • Equilibrate the system at the desired temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.[15]

  • Production Simulation:

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.[16]

  • Trajectory Analysis:

    • Analyze the MD trajectory to identify stable conformations and characterize the peptide's dynamics.

    • Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonds.

    • Perform cluster analysis to group similar conformations and identify the most populated conformational states.[17]

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: Hypothetical NMR-Derived Restraints for a Peptide Containing this compound (Boc-Xaa-NH₂)

ResidueAtom PairNOE IntensityDistance Restraint (Å)³J(HN,Hα) (Hz)φ Angle (°)
BocHβ - Xaa HαStrong< 2.5--
XaaHα - NHMedium< 3.58.5-120 ± 20
NH₂NHa - NHbWeak< 4.5--

Table 2: Hypothetical CD Spectral Data and Secondary Structure Estimation

Wavelength (nm)Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹)
195+15,000
208-8,000
222-7,500
Secondary Structure Estimation Percentage (%)
α-Helix25
β-Sheet10
Turn30
Random Coil35

Table 3: Hypothetical Energy Parameters from MD Simulation Clustering

ClusterPopulation (%)Average Potential Energy (kcal/mol)Average RMSD from Initial Structure (Å)
165-15001.2
225-14502.5
310-14003.8

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Conformational_Analysis_Workflow NMR NMR Spectroscopy (NOEs, J-couplings) Restraints Distance & Dihedral Angle Restraints NMR->Restraints CD CD Spectroscopy (Secondary Structure) Ensemble Conformational Ensemble CD->Ensemble MD Molecular Dynamics (Conformational Sampling) MD->Ensemble Structure 3D Structure Calculation (e.g., CNS, CYANA) Restraints->Structure Structure->Ensemble

Caption: Integrated workflow for peptide conformational analysis.

NMR_Analysis_Pathway Data_Acq 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Processing Data Processing (FT, Phasing, Baseline) Data_Acq->Processing Assignment Resonance Assignment (Spin Systems) Processing->Assignment Restraint_Gen Restraint Generation (Distances, Angles) Assignment->Restraint_Gen Structure_Calc Structure Calculation Restraint_Gen->Structure_Calc

Caption: NMR data analysis pathway for structure determination.

CD_Spectroscopy_Logic Peptide Peptide in Solution CD_Spec CD Spectrometer Peptide->CD_Spec Spectrum CD Spectrum (Ellipticity vs. Wavelength) CD_Spec->Spectrum Deconvolution Deconvolution Analysis Spectrum->Deconvolution Sec_Struct Secondary Structure % (α-helix, β-sheet, etc.) Deconvolution->Sec_Struct

Caption: Logic diagram for CD-based secondary structure analysis.

References

Application Notes and Protocols for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid serves as a crucial scaffold in medicinal chemistry due to the versatile nature of the morpholine ring. This heterocycle is a common feature in a variety of therapeutic agents, prized for its ability to improve the pharmacokinetic profile of drug candidates. The morpholine moiety can participate in hydrogen bonding via its oxygen atom and its flexible chair-like conformation allows for effective interaction with biological targets.[1] These characteristics make it a "privileged structure" in drug discovery.[1]

This document outlines the application of this compound in hypothetical structure-activity relationship (SAR) studies aimed at the development of novel inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] The morpholine ring is a known pharmacophore in several PI3K inhibitors, where its oxygen atom can form key interactions within the ATP-binding site of the kinase.[2][4]

Hypothetical Structure-Activity Relationship (SAR) Studies

A series of analogs of this compound were synthesized and evaluated for their inhibitory activity against the PI3Kα enzyme. The SAR study focused on modifications of the benzyl group and the carboxylic acid moiety to explore the chemical space and identify key structural features for optimal activity.

Table 1: SAR Data for Analogs of this compound

Compound IDR1 (Substitution on Benzyl Ring)R2 (Modification of Carboxylic Acid)PI3Kα IC50 (nM)
1 (Lead) H-COOH850
2 4-F-COOH620
3 4-Cl-COOH550
4 4-CH3-COOH780
5 4-OCH3-COOH910
6 3-F-COOH710
7 2-F-COOH950
8 H-COOCH3>10,000
9 H-CONH28,500
10 4-Cl-COOCH3>10,000
11 4-Cl-CONH26,200

SAR Summary:

  • Substitution on the Benzyl Ring:

    • Electron-withdrawing substituents at the para-position of the benzyl ring (compounds 2 and 3 ) resulted in increased potency compared to the unsubstituted lead compound 1 .

    • An electron-donating group at the para-position (compound 5 ) led to a slight decrease in activity.

    • The position of the substituent is crucial, with para-substitution being more favorable than meta (compound 6 ) or ortho (compound 7 ) substitution.

  • Modification of the Carboxylic Acid:

    • The free carboxylic acid is essential for activity. Esterification (compounds 8 and 10 ) or conversion to a primary amide (compounds 9 and 11 ) resulted in a significant loss of inhibitory activity. This suggests a key interaction of the carboxylate group with the target protein, possibly forming a salt bridge or critical hydrogen bonds.

Signaling Pathway

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. The morpholine scaffold has been incorporated into dual PI3K/mTOR inhibitors.[3] The diagram below illustrates the simplified PI3K/mTOR signaling pathway and the point of inhibition by the hypothetical morpholine-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor (S)-4-Benzyl-5-oxomorpholine -3-carboxylic acid Analog Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/mTOR Signaling Pathway Inhibition.

Experimental Protocols

1. General Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, can be achieved from N-benzyl-L-serine.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Serine N-benzyl-L-serine Step1 1. K2CO3, THF, 0-5 °C 2. Chloroacetyl chloride Serine->Step1 Step2 NaOH (aq) Step1->Step2 Workup Step3 HCl (aq) Step2->Step3 Acidification Product (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid Step3->Product

Caption: Synthesis Workflow.

Protocol:

  • To a solution of the appropriately substituted N-benzyl-L-serine (1.0 eq.) in tetrahydrofuran (THF), an aqueous solution of potassium carbonate (3.0 eq.) is added at 0-5 °C.[5]

  • Chloroacetyl chloride (1.4 eq.) is added slowly, maintaining the temperature below 5 °C.[5] The reaction is monitored by HPLC.

  • Upon completion, an aqueous solution of sodium hydroxide is added to adjust the pH to >13.5.[5]

  • The aqueous layer is washed with an organic solvent (e.g., heptane) to remove impurities.[5]

  • The aqueous phase is then cooled and acidified with hydrochloric acid to a pH <2 to precipitate the product.[5]

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.[5]

2. In Vitro PI3Kα Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare assay buffers, PI3Kα enzyme, substrate (e.g., PIP2), and ATP solutions according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the PI3Kα enzyme to the wells of a 384-well plate.

    • Add the test compounds and incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for the recommended time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a detection reagent containing ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add a kinase detection reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Compounds) Step1 Dispense Enzyme to Plate Start->Step1 Step2 Add Test Compounds (Incubate) Step1->Step2 Step3 Initiate Reaction (Add Substrate/ATP) Step2->Step3 Step4 Incubate for Kinase Reaction Step3->Step4 Step5 Stop Reaction & Deplete ATP (Add Detection Reagent 1) Step4->Step5 Step6 Generate Luminescence (Add Detection Reagent 2) Step5->Step6 End Read Luminescence & Analyze Data (IC50) Step6->End

Caption: In Vitro Kinase Assay Workflow.

References

Troubleshooting & Optimization

Overcoming solubility issues of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid in organic solvents.

Troubleshooting Guide

Issue: Difficulty Dissolving the Compound at Room Temperature

Researchers may encounter difficulty in dissolving this compound, which is typically a white to off-white powder, in common organic solvents at ambient temperatures. This can hinder its use in various experimental setups.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Compound does not dissolve solvent_check Select an appropriate solvent based on polarity start->solvent_check heating Apply gentle heating (e.g., 40-50°C) solvent_check->heating sonication Use sonication to aid dissolution heating->sonication success Compound Dissolved heating->success Success cosolvent Add a co-solvent (e.g., DMSO, DMF) sonication->cosolvent sonication->success Success ph_adjustment Consider pH adjustment (for protic solvents) cosolvent->ph_adjustment cosolvent->success Success salt_formation Convert to a more soluble salt form ph_adjustment->salt_formation ph_adjustment->success Success salt_formation->success fail Consult further resources salt_formation->fail If issues persist

Caption: A stepwise workflow for troubleshooting solubility issues.

Possible Solutions:

  • Solvent Selection: The polarity of the solvent plays a crucial role. While the benzyl group provides some nonpolar character, the carboxylic acid and oxomorpholine ring introduce polarity. A good starting point is to use polar aprotic solvents.

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds. It is advisable to heat the mixture in a sealed vial to prevent solvent evaporation.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the dissolution rate.

  • Co-solvents: For particularly stubborn solubility issues, the use of a co-solvent can be effective.[1][2] A small amount of a strong solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be added to the primary solvent to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on the structure, polar aprotic solvents are recommended as a starting point.

Solvent CategoryRecommended SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF)These solvents can engage in hydrogen bonding with the carboxylic acid group and interact with the benzyl group, promoting dissolution.
Polar Protic Methanol, EthanolMay have moderate solubility, but the carboxylic acid group can lead to strong solvent-solute interactions that may require more energy to overcome.
Nonpolar Toluene, HexaneGenerally not recommended due to the polar nature of the carboxylic acid and oxomorpholine ring.

Q2: I've tried several solvents with no success. What is the next step?

A2: If single solvents are ineffective, a co-solvent strategy is a robust next step.[1][2] Start by preparing a concentrated stock solution in a strong solvent like DMSO and then dilute it with the desired experimental solvent. Be mindful of the final concentration of the strong solvent in your experiment, as it may affect downstream applications.

Q3: Can I use pH adjustment to improve solubility?

A3: Yes, for protic solvents, pH adjustment can be a powerful technique. As a carboxylic acid, the solubility of this compound will increase significantly in basic conditions due to the formation of the corresponding carboxylate salt.[1]

pH Adjustment Strategy:

pH_Adjustment cluster_acidic Acidic/Neutral pH cluster_basic Basic pH (pH > pKa) acid_form R-COOH (Less Soluble) base_form R-COO⁻ + H⁺ (More Soluble Salt) acid_form->base_form Add Base (e.g., NaOH, Et₃N) base_form->acid_form Add Acid (e.g., HCl)

Caption: The effect of pH on the solubility of a carboxylic acid.

Q4: Is salt formation a viable strategy for improving solubility for in vivo studies?

A4: Absolutely. Converting the carboxylic acid to a salt is a common and effective method for increasing aqueous solubility and dissolution rates, which can, in turn, improve bioavailability for in vivo applications.[1] A screening of different counterions (e.g., sodium, potassium) can be performed to identify the most suitable salt form.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent
  • Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add Co-solvent: Add a minimal amount of a strong solvent (e.g., DMSO) to the vial to create a concentrated stock solution. For example, start with 100 µL of DMSO for every 10 mg of the compound.

  • Aid Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved. Gentle heating (up to 50°C) can be applied if necessary.

  • Dilute with Primary Solvent: Add the desired primary solvent to the concentrated stock solution to achieve the final target concentration.

  • Observe for Precipitation: After dilution, observe the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for that solvent system.

Protocol 2: Small-Scale Salt Formation for Solubility Enhancement
  • Suspend the Compound: Suspend a known amount of this compound in the desired solvent (e.g., water, ethanol).

  • Add Base: Add a stoichiometric equivalent of a base (e.g., 1 M sodium hydroxide for a sodium salt, or triethylamine for an organic-soluble salt) dropwise while stirring.

  • Monitor Dissolution: Continue stirring and observe for the dissolution of the solid. The formation of the more soluble salt should lead to a clear solution.

  • pH Confirmation: If in an aqueous medium, check the pH to ensure it is in the desired basic range.

  • Isolation (Optional): If a solid salt is required, the solvent can be removed under reduced pressure.

Disclaimer: These are general guidelines. The optimal conditions for dissolving this compound may vary depending on the specific experimental requirements and the purity of the compound. It is always recommended to perform small-scale solubility tests before proceeding with larger-scale experiments.

References

Preventing racemization of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization during the peptide coupling of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a stereochemically pure compound, such as the (S)-enantiomer of 4-Benzyl-5-oxomorpholine-3-carboxylic acid, into a mixture that includes its non-superimposable mirror image, the (R)-enantiomer.[1] In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[2] The incorporation of the incorrect enantiomer can lead to a loss of biological activity or even altered pharmacological effects.

Q2: What are the primary mechanisms that cause racemization during the coupling of this amino acid derivative?

A2: Racemization during peptide coupling primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxylic acid of the N-acyl amino acid can cyclize to form a planar oxazolone intermediate. The hydrogen atom at the chiral center (the α-carbon) of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine can proceed from either face of this planar intermediate, resulting in a mixture of enantiomers.[3]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which then leads to racemization upon reprotonation.[1]

Q3: Are constrained N-substituted amino acids like this compound particularly susceptible to racemization?

A3: Yes, N-substituted and sterically hindered amino acids can be more prone to racemization. The bulky N-benzyl group and the constrained morpholine ring structure can slow down the rate of the desired peptide bond formation. This increased reaction time provides a larger window of opportunity for the activated intermediate to undergo racemization via the mechanisms described above.[4]

Troubleshooting Guide

Issue 1: Significant levels of the undesired diastereomer are detected in my peptide.

  • Question: I've coupled this compound and my analysis shows a significant peak corresponding to the diastereomer containing the (R)-enantiomer. What is the likely cause and how can I fix it?

  • Answer: High levels of racemization are the most probable cause. This can be influenced by several factors in your coupling protocol. Consider the following troubleshooting steps:

    • Review Your Coupling Reagent: Carbodiimide reagents like DCC or DIC, when used alone, are known to cause significant racemization.[5]

      • Solution: Always use carbodiimides in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3] For particularly challenging couplings, consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP) or a uronium/aminium-based reagent (e.g., HBTU, HATU, COMU), which are generally more efficient and lead to less racemization.[5]

    • Examine the Base Used: The type and amount of base can significantly impact racemization. Stronger, less sterically hindered bases can accelerate the abstraction of the α-proton.[1]

      • Solution: If using a strong base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Use the minimum amount of base necessary for the reaction to proceed.

    • Control the Reaction Temperature: Higher temperatures, while often used to speed up slow reactions, also increase the rate of racemization.[4]

      • Solution: Perform the coupling reaction at a lower temperature, for example, at 0 °C or room temperature, to minimize the risk of racemization.

    • Optimize the Solvent: The polarity of the solvent can influence the extent of racemization.

      • Solution: While solvent choice is often dictated by solubility, less polar solvents may help to reduce racemization in some cases.

Issue 2: The coupling reaction is very slow, and I'm concerned about racemization during the extended reaction time.

  • Question: The coupling of this compound is sluggish. How can I improve the reaction rate without increasing the risk of racemization?

  • Answer: Balancing reaction speed and stereochemical purity is key for sterically hindered amino acids. Here are some strategies:

    • Use a More Powerful Coupling Reagent:

      • Solution: Switch to a high-efficiency uronium/aminium salt reagent like HATU or COMU. These reagents are known to accelerate coupling reactions, which can reduce the overall time the activated amino acid is susceptible to racemization.[6]

    • Pre-activation Time:

      • Solution: Minimize the pre-activation time of the carboxylic acid before adding the amine component. A shorter pre-activation time reduces the opportunity for the activated intermediate to racemize before the coupling reaction occurs.

Data Presentation

Table 1: Influence of Coupling Reagent and Additive on Racemization

Amino Acid DerivativeCoupling Reagent/Additive% Epimerization (D-isomer)Reference
Fmoc-Phg-OHHATU/DIPEA~5%[7]
Fmoc-Phg-OHCOMU/DIPEA<1%[7]
Fmoc-Cys(Trt)-OHDIC/HOBt~2%[8]
Fmoc-Cys(Trt)-OHDIC/Oxyma<0.5%[8]
Z-Ala-MeLeu-OHEEDQ/TEA15%

Note: Phg = Phenylglycine, a sterically hindered amino acid. Data is illustrative and the extent of racemization is sequence and condition dependent.

Table 2: Effect of Base on Racemization

Coupling SystemBase% Epimerization (D-isomer)Reference
HATU coupling of Fmoc-Phg-OHDIPEA~5%[7]
HATU coupling of Fmoc-Phg-OHTMP<1%[7]
TFFH coupling of Fmoc-Leu-OHDIPEA0.8%[7]
TFFH coupling of Fmoc-Leu-OHDBDMAP0.2%[7]

Note: TMP = 2,4,6-collidine, DBDMAP = 4-(dimethylamino)pyridine-N-oxide. Data is illustrative.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling of this compound

This protocol outlines a general method for the coupling of this compound to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HATU, COMU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Washing solvents (e.g., DMF, Dichloromethane - DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Deprotection (if applicable): If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step according to standard protocols (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

  • Activation: Add the base (e.g., DIPEA, 6 equivalents) to the solution from step 3 and allow for a short pre-activation time of 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). For N-substituted amino acids, the chloranil test or the isatin test may be more appropriate.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted N-terminal amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: HPLC Analysis for Quantification of Racemization

This protocol provides a general method for analyzing the extent of racemization in a synthesized peptide containing this compound.

Materials:

  • Crude synthetic peptide

  • HPLC system with a UV detector

  • Chiral stationary phase HPLC column or a high-resolution reversed-phase column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid - TFA)

Procedure:

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).

  • HPLC Analysis:

    • Inject the peptide solution onto the HPLC column.

    • Elute the peptides using a suitable gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) in mobile phase A (e.g., 0.1% TFA in water).

    • The diastereomers (the desired peptide with the (S)-enantiomer and the undesired peptide with the (R)-enantiomer) should separate into two distinct peaks.

  • Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of (R)-diastereomer peak / (Area of (S)-diastereomer peak + Area of (R)-diastereomer peak)] x 100

Mandatory Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA (S)-Activated Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Mix_Ox Racemic Mixture Oxazolone->Racemic_Mix_Ox + Amine (Attack from either face) Activated_AA_Enol (S)-Activated Amino Acid Enolate Planar Enolate Intermediate Activated_AA_Enol->Enolate Base abstracts α-H+ Racemic_Mix_Enol Racemic Mixture Enolate->Racemic_Mix_Enol Reprotonation

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Use_Additive Using Carbodiimide? Add HOBt/HOAt/Oxyma Check_Reagent->Use_Additive Yes Switch_Reagent Switch to Phosphonium or Uronium Reagent (e.g., HATU) Check_Reagent->Switch_Reagent No Check_Base Evaluate Base Use_Additive->Check_Base Switch_Reagent->Check_Base Switch_Base Using strong base (TEA/DIPEA)? Switch to weaker/hindered base (NMM/Collidine) Check_Base->Switch_Base Yes Check_Temp Evaluate Temperature Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower reaction temperature (e.g., to 0°C) Check_Temp->Lower_Temp High Temp End Racemization Minimized Check_Temp->End Optimal Temp Lower_Temp->End

Caption: Troubleshooting workflow for high racemization levels.

References

Technical Support Center: Optimizing Coupling Efficiency of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of the sterically hindered amino acid derivative, (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Issue 1: Low or No Coupling Yield

Possible Causes and Solutions:

  • Steric Hindrance: The primary challenge with this compound is the significant steric bulk around the carboxylic acid and the alpha-carbon, which can impede the approach of the amine.

    • Solution: Employ more potent coupling reagents. Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[1] It is highly recommended to switch to stronger activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1] These reagents form highly reactive esters that can overcome the steric barrier.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]

  • Insufficient Reaction Time or Temperature: Steric hindrance can significantly slow down the reaction rate.

    • Solution: Increase the coupling reaction time, for example, from 1-2 hours to overnight.[1] Gentle heating can also be beneficial in overcoming the activation energy, but caution is advised to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique to drive difficult couplings to completion more rapidly and efficiently.[1]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties in difficult couplings.[1] For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) may be beneficial.[1]

Issue 2: Incomplete Reaction and Presence of Starting Material

Possible Causes and Solutions:

  • Ineffective Activation: The chosen coupling reagent may not be sufficiently reactive to fully activate the sterically hindered carboxylic acid.

    • Solution: As with low yield, switch to a more powerful coupling reagent like HATU, HCTU, or PyBOP. These are known for their high reactivity and speed.

  • Peptide Aggregation: The growing peptide chain on a solid support can aggregate, blocking reactive sites.

    • Solution: In addition to optimizing the solvent, consider using chaotropic salts or incorporating structure-breaking elements in the peptide sequence if applicable.

  • Double Coupling: For particularly stubborn couplings, a single coupling cycle may not be sufficient.

    • Solution: Perform a "double coupling," where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagent before proceeding to the next step in the synthesis.

Issue 3: Presence of Side Products

Possible Causes and Solutions:

  • Racemization: The loss of stereochemical purity at the alpha-carbon can occur, especially with prolonged reaction times or the use of strong bases.

    • Solution: Minimize the pre-activation time of the amino acid before adding it to the amine. Using a weaker base, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA), can also help reduce racemization.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can sometimes lead to the guanidinylation of the N-terminal amine if used in excess.

    • Solution: To avoid this side reaction, phosphonium-based reagents like PyBOP or PyAOP can be used as an alternative.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" residue to couple?

A1: The difficulty arises from significant steric hindrance. The bulky benzyl group on the nitrogen atom restricts access to the carboxylic acid, making it challenging for the incoming amine to form a peptide bond. This is a common issue with N-substituted and other sterically hindered amino acids.

Q2: Which coupling reagents are most effective for this type of sterically hindered amino acid?

A2: For challenging couplings involving sterically hindered amino acids, it is recommended to use high-efficiency coupling reagents. Uronium/aminium salts like HATU, HCTU, and COMU are highly recommended.[2] Phosphonium salts such as PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2]

Q3: Can I use standard coupling reagents like DCC or EDC?

A3: While DCC and EDC are widely used, they are often not potent enough for sterically demanding couplings and may result in low yields and incomplete reactions.[2] It is advisable to start with a more powerful reagent to save time and materials.

Q4: How can I monitor the progress of the coupling reaction?

A4: For solid-phase peptide synthesis, a qualitative ninhydrin (Kaiser) test can be used to check for the presence of free primary amines after the coupling step. A negative result (no color change) indicates a complete reaction. For solution-phase synthesis, techniques like TLC, LC-MS, or HPLC can be used to monitor the consumption of starting materials and the formation of the product.

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the repetition of the coupling step with fresh reagents before moving on to the next deprotection step in solid-phase synthesis. This is a common strategy to ensure the complete incorporation of a difficult or sterically hindered amino acid and to minimize deletion sequences in the final product.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityCommon Side ReactionsKey Advantages
DIC/HOBt CarbodiimideModerateRacemization, DehydrationCost-effective
HBTU Aminium SaltHighGuanidinylation (if in excess)Widely used, reliable
HATU Aminium SaltVery HighGuanidinylation (if in excess)High reactivity and speed
HCTU Aminium SaltVery HighGuanidinylation (if in excess)Similar to HATU, often more soluble
PyBOP Phosphonium SaltHighNone significantHigh efficiency, no guanidinylation
COMU Uronium SaltVery HighMinimalHigh efficiency, improved safety profile

Note: The effectiveness of each reagent can be sequence and substrate-dependent. The provided data is a general guide for sterically hindered couplings.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol describes a general method for the coupling of this compound to a primary amine using HATU.

Materials:

  • This compound

  • Amine substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and HATU (0.95 equivalents) in anhydrous DMF or NMP.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.

  • Add the amine substrate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from 2 hours to overnight, depending on the steric hindrance of the amine.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product using standard techniques such as column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for particularly challenging couplings where even potent uronium/phosphonium reagents may be insufficient.

Materials:

  • This compound

  • Cyanuric fluoride or other suitable fluorinating agent

  • Pyridine or another suitable base

  • Anhydrous Dichloromethane (DCM)

  • Amine substrate

Procedure:

  • Acyl Fluoride Formation: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., cyanuric fluoride, 0.5 equivalents) and a suitable base (e.g., pyridine, 1.0 equivalent). Stir the mixture at room temperature for 1-2 hours.

  • Coupling Reaction: Add the amine substrate (1.0 equivalent) to the solution containing the in-situ generated acyl fluoride.

  • Allow the reaction to proceed at room temperature. Reaction times can be significantly longer, and monitoring for completeness is crucial.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A Dissolve this compound and Coupling Reagent (e.g., HATU) in Solvent B Add Base (e.g., DIPEA) A->B Pre-activation C Add Amine Substrate B->C Add activated acid to amine D Stir at Room Temperature (2h to overnight) C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench and Extract E->F G Purify Product (Chromatography) F->G

Caption: General experimental workflow for the coupling of this compound.

troubleshooting_workflow cluster_conditions Condition Optimization start Low Coupling Yield? reagent Switch to a more potent coupling reagent (HATU, PyBOP, COMU) start->reagent Yes conditions Optimize Reaction Conditions reagent->conditions double_coupling Perform Double Coupling conditions->double_coupling increase_time Increase Reaction Time conditions->increase_time outcome Improved Yield double_coupling->outcome increase_temp Increase Temperature (with caution) change_solvent Use NMP instead of DMF

Caption: Troubleshooting workflow for low coupling yield.

References

Identifying and minimizing byproducts in reactions with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. The information provided is intended to help identify and minimize byproducts in reactions involving this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions where this compound is used?

A1: this compound is a constrained amino acid analog. It is primarily used in peptide synthesis to introduce conformational rigidity into peptide backbones. It can also serve as a chiral building block in the synthesis of more complex molecules, including pharmaceutical intermediates. A known application is its use as a raw material in the synthesis of 4-benzyl-3-hydroxymethylmorpholine through reduction of the carboxylic acid group.

Q2: What are the potential sites of reactivity and instability in this compound?

A2: The primary sites of reactivity are the carboxylic acid group, which will participate in standard acid chemistries like amide bond formation, and the lactam (amide) within the morpholine ring, which can be susceptible to hydrolysis under strong acidic or basic conditions. The benzylic C-H bonds are potentially susceptible to oxidation. The chiral center at the 3-position is a critical feature, and its stereochemical integrity must be maintained.

Q3: What are the likely byproducts when using this molecule in a peptide coupling reaction?

A3: In a typical peptide coupling reaction, where the carboxylic acid is activated, potential byproducts can include:

  • Racemization Product: The stereocenter at the 3-position can be susceptible to racemization, especially with certain activation methods or prolonged reaction times at elevated temperatures.

  • Over-activation Byproducts: The activating agent may react with itself or the solvent, leading to impurities.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted this compound.

  • Side reactions with protecting groups: If the coupling partner has sensitive protecting groups, byproducts related to their partial removal or modification can occur.

Q4: How can I detect the formation of byproducts?

A4: A combination of analytical techniques is recommended for detecting byproducts:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and visualize the appearance of new spots which could indicate byproducts.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly important to assess the enantiomeric purity and detect any racemization. Reverse-phase HPLC can be used to separate the desired product from other impurities.

  • Mass Spectrometry (MS): To identify the molecular weights of potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any significant impurities.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Incomplete Activation of Carboxylic Acid - Ensure the activating agent (e.g., HBTU, HATU, EDC) is fresh and used in the correct stoichiometric amount (typically a slight excess).- Optimize the reaction time and temperature for the activation step.
Poor Nucleophilicity of the Amine - If the amine is sterically hindered or electronically deactivated, consider using a more potent coupling reagent or a higher reaction temperature.- Ensure the reaction medium is non-protic and anhydrous.
Precipitation of Reagents or Product - Choose a solvent in which all reactants and the product are soluble.- If the product precipitates upon formation, this might drive the reaction to completion but can also make monitoring difficult.
Side Reactions Consuming Starting Material - Analyze the crude reaction mixture by LC-MS to identify potential side products and adjust reaction conditions accordingly.
Issue 2: Presence of Diastereomeric or Racemized Byproducts
Potential Cause Troubleshooting Steps
Racemization During Carboxylic Acid Activation - Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt.- Perform the activation and coupling at lower temperatures (e.g., 0 °C to room temperature).- Minimize the time the carboxylic acid is in its activated form before the addition of the amine.
Base-catalyzed Epimerization - If a tertiary amine base (e.g., DIEA) is used, ensure it is added slowly and at a low temperature.- Consider using a non-basic coupling protocol if possible.
Analysis on Achiral Stationary Phase - Confirm the presence of diastereomers or enantiomers using a suitable chiral HPLC or GC method.
Issue 3: Byproducts from Ring Opening of the Morpholinone Core
Potential Cause Troubleshooting Steps
Harsh Acidic or Basic Conditions - Avoid prolonged exposure to strong acids or bases.- If acidic or basic conditions are necessary, perform the reaction at the lowest possible temperature and for the shortest duration.- Use a buffered system if pH control is critical.
Hydrolysis during Workup or Purification - Use neutral or slightly acidic/basic aqueous solutions for extraction.- Minimize the contact time with aqueous phases.- For chromatography, use a buffered mobile phase if necessary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add the coupling agent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., DIEA, 2.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

  • Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
  • Column: A suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol, with a small percentage of a modifier like trifluoroacetic acid if necessary. The exact ratio should be optimized for baseline separation of enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Acid in Solvent add_reagents Add Coupling Agent and Base start->add_reagents activate Activate at 0°C add_reagents->activate add_amine Add Amine activate->add_amine react Stir at RT add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Analyze Purity (HPLC, NMR, MS) purify->analyze

Caption: A typical experimental workflow for an amide coupling reaction.

troubleshooting_logic cluster_optimization Reaction Optimization start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Quality (Coupling Agent, Base) start->check_reagents analyze_crude Analyze Crude Mixture (LC-MS, NMR) start->analyze_crude temp Adjust Temperature analyze_crude->temp time Modify Reaction Time analyze_crude->time solvent Change Solvent analyze_crude->solvent reagent Use Different Coupling Agent analyze_crude->reagent end Optimized Protocol temp->end time->end solvent->end reagent->end

Caption: A logical troubleshooting workflow for reaction optimization.

degradation_pathway cluster_conditions Potential Degradation Conditions start (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid strong_acid Strong Acid (e.g., HCl) start->strong_acid strong_base Strong Base (e.g., NaOH) start->strong_base hydrolysis_product Ring-Opened Hydrolysis Product strong_acid->hydrolysis_product strong_base->hydrolysis_product

Caption: A potential degradation pathway via lactam hydrolysis.

Technical Support Center: Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic pathway involves three key stages:

  • Synthesis of N-benzyl-L-serine: This initial step involves the benzylation of the amino group of L-serine.

  • N-chloroacetylation of N-benzyl-L-serine: The secondary amine of N-benzyl-L-serine is then acylated using chloroacetyl chloride.

  • Intramolecular Cyclization: The final step is a base-mediated intramolecular cyclization to form the desired morpholinone ring structure.

Synthesis_Workflow cluster_0 Stage 1: N-Benzylation cluster_1 Stage 2: N-Chloroacetylation cluster_2 Stage 3: Intramolecular Cyclization L_Serine L-Serine N_Benzyl_L_Serine N-benzyl-L-serine L_Serine->N_Benzyl_L_Serine   Benzaldehyde,   Reducing Agent (e.g., NaBH₄) N_Benzyl_L_Serine_2 N-benzyl-L-serine N_Chloroacetyl N-(chloroacetyl)-N-benzyl-L-serine N_Chloroacetyl_2 N-(chloroacetyl)-N-benzyl-L-serine N_Benzyl_L_Serine_2->N_Chloroacetyl   Chloroacetyl Chloride,   Base (e.g., NaOH) Target_Molecule (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid N_Chloroacetyl_2->Target_Molecule   Base (e.g., K₂CO₃, NaH)

Figure 1. General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides guidance on how to resolve them.

Stage 1: Synthesis of N-benzyl-L-serine

Q1: My yield of N-benzyl-L-serine is low. What are the potential causes and solutions?

A1: Low yields in the N-benzylation of L-serine can arise from several factors. Below is a troubleshooting table to help you identify and address the issue.

Potential CauseRecommended SolutionImpact on Yield
Incomplete Schiff base formation Ensure the reaction between L-serine and benzaldehyde is stirred for a sufficient time (typically 1-2 hours) at room temperature before adding the reducing agent. Monitor the reaction by TLC.Moderate to High
Ineffective reducing agent Use a fresh, high-quality reducing agent like sodium borohydride (NaBH₄). The solution of NaBH₄ should be prepared just before use.High
Incorrect pH during reduction The reduction should be carried out under basic conditions. Ensure the initial dissolution of L-serine is in an aqueous base (e.g., 1M NaOH).Moderate
Suboptimal temperature control The addition of the reducing agent should be done at a low temperature (0 °C) to control the reaction rate and prevent side reactions.Moderate
Product loss during workup After quenching the reaction, ensure the pH is adjusted correctly (around 5-6) to precipitate the product. Wash the precipitate with cold water to minimize dissolution.Moderate

Experimental Protocol: Synthesis of N-benzyl-L-serine via Reductive Amination

  • Dissolve L-serine (1 equivalent) in an aqueous solution of 1 M sodium hydroxide (NaOH).

  • Add benzaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the Schiff base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄, 1.5 equivalents), maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is neutral.

  • Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde.

  • Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Stage 2: N-chloroacetylation of N-benzyl-L-serine

Q2: I am observing multiple products and a low yield of the desired N-(chloroacetyl)-N-benzyl-L-serine. What could be wrong?

A2: The N-chloroacetylation step is critical, and lack of chemoselectivity can be an issue. The primary competing reaction is the esterification of the hydroxyl group of the serine side chain.

Side_Reaction StartingMaterial N-benzyl-L-serine DesiredProduct N-(chloroacetyl)-N-benzyl-L-serine (Amide Bond Formation) StartingMaterial->DesiredProduct   Desired Pathway   (N-acylation) SideProduct O-chloroacetyl-N-benzyl-L-serine (Ester Bond Formation) StartingMaterial->SideProduct   Side Reaction   (O-acylation)

Figure 2. Competing N-acylation and O-acylation reactions.

To favor N-acylation over O-acylation, consider the following:

ParameterRecommended ConditionRationale
Solvent An aqueous buffer system, such as a phosphate buffer (pH 7.4), can enhance the chemoselectivity for N-acylation.[1]The amino group is more nucleophilic than the hydroxyl group under these conditions.
Temperature Maintain the reaction at a low temperature (0-5 °C) during the addition of chloroacetyl chloride.Helps to control the high reactivity of chloroacetyl chloride and reduces side reactions.
Rate of Addition Add chloroacetyl chloride dropwise and slowly to the reaction mixture with vigorous stirring.Prevents localized high concentrations of the acylating agent, which can lead to side reactions.
Base Use a mild inorganic base like sodium bicarbonate or a phosphate buffer to neutralize the HCl generated during the reaction. Strong organic bases may promote O-acylation.Maintains a stable pH and minimizes side reactions.

Experimental Protocol: N-chloroacetylation in Phosphate Buffer

  • Dissolve N-benzyl-L-serine (1 equivalent) in a 0.1 M phosphate buffer (pH 7.4).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution.

  • Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Stage 3: Intramolecular Cyclization

Q3: The final cyclization step to form the morpholinone ring is not proceeding to completion, or I am getting a low yield. How can I optimize this step?

A3: The intramolecular cyclization is a base-mediated reaction, and the choice of base and solvent is crucial for its success. Incomplete reactions or low yields can often be attributed to an inappropriate choice of reaction conditions.

ParameterRecommended ConditionRationale
Base A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically effective. The choice may depend on the solvent used.The base must be strong enough to deprotonate the carboxylic acid and facilitate the intramolecular nucleophilic attack, but not so strong as to cause decomposition.
Solvent Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred.These solvents can solvate the cation of the base and do not interfere with the nucleophilic attack.
Temperature The reaction may require heating. Start at room temperature and gradually increase the temperature while monitoring the reaction by TLC. Temperatures in the range of 50-80 °C are often employed.Provides the necessary activation energy for the cyclization to occur at a reasonable rate.
Reaction Time The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC to determine the optimal time.Ensures the reaction proceeds to completion without significant degradation of the product.
Water Content Ensure all reagents and solvents are anhydrous, especially when using a strong base like NaH.Water can quench the base and hinder the reaction.

Experimental Protocol: Base-Mediated Intramolecular Cyclization

  • Dissolve N-(chloroacetyl)-N-benzyl-L-serine (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of 2-3 to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Purification and Analysis

Q4: How can I effectively purify the final product and confirm its purity?

A4: Purification of the final product, this compound, is typically achieved by recrystallization or column chromatography. The choice of method will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found. Ethyl acetate/hexane or ethanol/water are common solvent systems to try.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution system with a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexane or dichloromethane) is typically employed.

  • Chiral HPLC: To confirm the enantiomeric purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3][4] A chiral stationary phase, such as one based on derivatized cellulose or amylose, can be used to separate the (S) and (R) enantiomers.[4]

Data Summary Table

StageKey Reaction ParametersTypical Yield Range
1. N-Benzylation Reductive amination with NaBH₄, pH 5-6 for precipitation70-85%
2. N-Chloroacetylation Phosphate buffer (pH 7.4), 0 °C to room temperature80-95%
3. Cyclization K₂CO₃ in DMF, 60-70 °C65-80%

Yields are approximate and can vary based on specific experimental conditions and scale.

By carefully controlling the reaction parameters outlined in this guide, researchers can significantly improve the yield and purity of this compound. For further assistance, please consult the cited literature or contact our technical support team.

References

Troubleshooting aggregation in peptides containing (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering aggregation issues with synthetic peptides incorporating the non-natural amino acid (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.

Disclaimer: Specific experimental data on the aggregation behavior of peptides containing this compound is limited in published literature. The advice provided is based on established principles of peptide chemistry, particularly for sequences containing hydrophobic and structurally constrained amino acids.

Section 1: Frequently Asked Questions (FAQs)

FAQs: Peptide Synthesis & Purification

Q1: My solid-phase peptide synthesis (SPPS) is failing, with the resin clumping and poor coupling efficiency, after incorporating this compound. What is the likely cause?

A1: These are classic signs of on-resin aggregation. The peptide chains, while attached to the solid support, are interacting with each other, primarily through hydrogen bonding to form secondary structures like β-sheets.[1] This causes the resin beads to clump, prevents reagents from accessing the reactive sites, and leads to incomplete coupling and deprotection steps. The issue is common in "difficult sequences," often characterized by stretches of hydrophobic amino acids.[1] The benzyl group on your non-natural amino acid contributes significant hydrophobicity, which can exacerbate this problem.[2]

Q2: How can I prevent or mitigate on-resin aggregation during synthesis?

A2: Several strategies can be employed to disrupt the secondary structures that cause aggregation. These focus on improving the solvation of the growing peptide chains.[3]

  • High-Temperature Synthesis: Performing coupling reactions at elevated temperatures (e.g., 60-90°C), often with microwave assistance, can provide enough energy to break up intermolecular hydrogen bonds and improve reaction kinetics.[3]

  • Special Solvents & Additives: Switching from standard solvents like DMF to more effective disrupting solvents like N-methylpyrrolidone (NMP) or adding DMSO can help.[3] Incorporating "chaotropic" salts like LiCl into washes can also disrupt secondary structures.[1]

  • Structure-Disrupting Elements: The this compound itself has a constrained ring structure that should introduce a "kink" in the peptide backbone, similar to a pseudoproline dipeptide.[1] This is beneficial for disrupting β-sheet formation. If aggregation persists, consider strategically placing other structure-breaking residues, like proline or additional pseudoproline dipeptides, every 5-6 residues within the sequence.

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., <0.4 mmol/g) increases the distance between peptide chains, reducing their ability to interact and aggregate.[3]

Q3: My purified peptide containing this compound has very low solubility in aqueous buffers. Is this aggregation?

A3: Low solubility is a strong indicator of aggregation. Aggregation is the process where individual peptide molecules associate to form larger, often insoluble, clusters.[4] This can be amorphous or form highly organized structures like amyloid fibrils.[5] The process is driven by factors including hydrophobic interactions, which are likely promoted by the benzyl group of the incorporated amino acid.[4][6] Other factors like peptide concentration, pH, temperature, and ionic strength play a crucial role.[6]

FAQs: Aggregate Characterization & Control

Q4: How can I confirm that my peptide is aggregated and characterize the type of aggregates?

A4: A multi-faceted approach using orthogonal analytical techniques is recommended to detect and characterize aggregates.[7]

  • Visual Inspection: The simplest test is to check for visible precipitates or turbidity in your peptide solution.

  • Spectroscopic Methods: Techniques like UV-Vis spectroscopy can detect light scattering caused by large particles.[8] Circular Dichroism (CD) can identify the presence of β-sheet structures, a hallmark of amyloid fibrils.

  • Fluorescence Assays: The Thioflavin T (ThT) assay is a standard method to detect amyloid-like fibrils. ThT dye binds to the β-sheet structures and exhibits a characteristic increase in fluorescence.[5]

  • Chromatography & Light Scattering: Size Exclusion Chromatography (SEC) can separate aggregates from monomers based on size. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) provides an accurate measurement of the molar mass of the species present. Dynamic Light Scattering (DLS) measures the size distribution of particles in the solution.[7]

Q5: My peptide is confirmed to be aggregating in solution. How can I control or prevent this in my experimental formulation?

A5: Formulation strategies aim to stabilize the peptide in its monomeric, active state.

  • Optimize pH and Buffer: Adjust the pH of the buffer to a point where the peptide has a net charge, as electrostatic repulsion can prevent molecules from associating. The ideal pH needs to be determined empirically.

  • Reduce Concentration: Aggregation is often a concentration-dependent process.[6] Working with lower peptide concentrations can slow down or prevent aggregation.

  • Use Excipients: Adding stabilizers (excipients) can be highly effective. Common excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), or amino acids (e.g., arginine, glycine) that can help stabilize the native peptide structure.

  • Incorporate Detergents: For biochemical assays, low concentrations of non-ionic detergents (e.g., Triton X-100, Tween 20) can help prevent aggregation, but they may interfere with biological activity.[9]

Section 2: Data & Protocols

Quantitative Data Summary

Table 1: Common Solvents and Additives to Mitigate On-Resin Aggregation

Reagent/Condition Mechanism of Action Typical Concentration/Use Reference
N-Methylpyrrolidone (NMP) Superior solvating properties compared to DMF. Used as a replacement for DMF in wash and coupling steps. [3]
Dimethyl Sulfoxide (DMSO) Disrupts hydrogen bonds. Often added to DMF (e.g., 10-20% v/v). [3]
Chaotropic Salts (e.g., LiCl, NaClO₄) Disrupt secondary structures (β-sheets). 0.8 M solution in DMF used as a resin wash before coupling. [1]
Microwave Irradiation Provides thermal energy to break aggregates. Used during coupling steps, temperatures up to 90°C. [3]

| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone. | Substituted for Ser/Thr-X or Cys-X motifs in the sequence. |[1] |

Table 2: Comparison of Analytical Techniques for Aggregate Characterization

Technique Information Provided Advantages Limitations
Thioflavin T (ThT) Assay Detects amyloid-like fibrils (β-sheet rich). High sensitivity, standard method for fibril detection. Does not detect amorphous aggregates; can produce false positives.[5]
Dynamic Light Scattering (DLS) Particle size distribution and polydispersity. Fast, non-invasive, requires small sample volume. Sensitive to dust/contaminants; less effective for complex mixtures.[7]
Size Exclusion Chromatography (SEC) Separation of monomers, oligomers, and aggregates. Quantitative analysis of different species. Potential for aggregates to interact with the column matrix.[7]

| Circular Dichroism (CD) | Secondary structure information (α-helix, β-sheet). | Directly probes peptide conformation. | Requires higher concentrations; signal can be complex to interpret. |

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is designed to disrupt secondary structures on the resin before a difficult coupling step.

  • Reagent Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in DMF.

  • Standard Deprotection: Perform the standard Fmoc-deprotection step (e.g., with 20% piperidine in DMF).

  • DMF Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Chaotropic Wash: Add the 0.8 M LiCl/DMF solution to the resin and agitate or bubble for 15-30 minutes.

  • Drain: Drain the chaotropic salt solution.

  • Thorough DMF Wash: Wash the resin extensively with DMF (at least 7-10 times) to ensure all LiCl is removed, as it can interfere with the subsequent coupling reaction.[1]

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Fibril Detection

This protocol is used to detect the presence of amyloid-like fibrillar aggregates in a purified peptide solution.

  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 400 µM ThT stock solution in a suitable buffer (e.g., 50 mM Glycine-NaOH, pH 8.5). Filter through a 0.22 µm filter. Store protected from light.

    • Peptide Samples: Prepare your peptide solution at the desired concentration (e.g., 10-50 µM) in the buffer of interest. Include a buffer-only blank and a known aggregating peptide as a positive control if available.

  • Assay Procedure:

    • In a 96-well black microplate, add 180 µL of your peptide sample (or control) to a well.

    • Add 20 µL of the 400 µM ThT stock solution to each well for a final ThT concentration of 40 µM.

  • Measurement:

    • Immediately measure the fluorescence in a plate reader.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[5]

    • (Optional) To monitor aggregation kinetics, incubate the plate (with shaking) at a set temperature (e.g., 37°C) and take fluorescence readings at regular time intervals.

  • Data Analysis: An increase in fluorescence intensity of the peptide sample relative to the buffer blank indicates the presence of amyloid-like fibrils.

Section 3: Visual Guides

Aggregation_Factors Factors Influencing Peptide Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Seq Amino Acid Sequence Hydro Hydrophobicity Seq->Hydro Charge Net Charge Seq->Charge Beta β-Sheet Propensity Seq->Beta Aggregation Peptide Aggregation Seq->Aggregation Hydro->Aggregation Charge->Aggregation Beta->Aggregation Conc Concentration Conc->Aggregation pH pH pH->Aggregation Temp Temperature Temp->Aggregation Ionic Ionic Strength Ionic->Aggregation Agitation Agitation/Shear Agitation->Aggregation

Caption: Key intrinsic and extrinsic factors that contribute to peptide aggregation.

SPPS_Troubleshooting Workflow for Troubleshooting On-Resin Aggregation Start Start: Signs of Aggregation (Resin Clumping, Poor Coupling) Step1 Initial Response: Switch to NMP or add DMSO Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Intermediate Response: Increase Coupling Temperature (Conventional or Microwave) Check1->Step2 No Success Continue Synthesis Check1->Success Yes Check2 Problem Solved? Step2->Check2 Step3 Advanced Response: Use Chaotropic Salt Wash (e.g., LiCl) Before Difficult Couplings Check2->Step3 No Check2->Success Yes Check3 Problem Solved? Step3->Check3 Step4 Resynthesis Strategy: - Use Low-Loading Resin - Introduce Pro or Pseudoproline Check3->Step4 No Check3->Success Yes Failure Consult Specialist / Redesign Peptide Step4->Failure

Caption: A stepwise workflow for troubleshooting aggregation during solid-phase peptide synthesis.

Characterization_Flowchart Logical Flow for Characterizing Purified Peptide Aggregation Start Start: Purified peptide has low solubility or is hazy Step1 Initial Screening: - Visual Inspection - UV-Vis for Turbidity Start->Step1 Check1 Evidence of Insolubles? Step1->Check1 Step2 Size Analysis: - Dynamic Light Scattering (DLS) - Size Exclusion (SEC-MALS) Check1->Step2 Yes End No significant aggregation detected Check1->End No Check2 Presence of Large Species? Step2->Check2 Step3 Structure Analysis: - Thioflavin T (ThT) Assay - Circular Dichroism (CD) Check2->Step3 Yes Check2->End No Result1 Result: Amorphous Aggregates (Large species, no β-sheet) Step3->Result1 ThT Negative / No β-sheet signal Result2 Result: Fibrillar Aggregates (Large species, β-sheet positive) Step3->Result2 ThT Positive / β-sheet signal

Caption: A decision-making flowchart for the characterization of peptide aggregates.

References

Stability of the morpholinone ring under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morpholinone-containing compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My morpholinone-containing compound is degrading during aqueous work-up. What could be the cause?

A1: Degradation during aqueous work-up is often due to the pH of the solution. The morpholinone ring contains a lactone (an ester within a ring) and a lactam (an amide within a ring), both of which are susceptible to hydrolysis under acidic or basic conditions. Even moderate deviations from a neutral pH can lead to ring-opening, especially with heating.

Troubleshooting:

  • Ensure the pH of your aqueous solution is as close to neutral (pH 7) as possible.

  • Avoid prolonged exposure to acidic or basic aqueous solutions.

  • Perform work-ups at lower temperatures (e.g., using an ice bath) to slow down potential hydrolysis.

  • If your compound is sensitive, consider non-aqueous work-up procedures or a rapid extraction into an organic solvent.

Q2: I am trying to perform a reaction on a side chain of my morpholinone derivative, but I am getting low yields and complex mixtures. Why might this be?

A2: The reagents and conditions you are using for your side-chain modification may not be compatible with the morpholinone ring. Strong nucleophiles, strong acids or bases, and certain reducing agents can react with the morpholinone moiety, leading to undesired side reactions and decomposition.

Troubleshooting:

  • Review the stability of the morpholinone ring under your specific reaction conditions (see tables below).

  • Consider using milder reagents and conditions.

  • Protecting groups on the morpholinone nitrogen may alter its reactivity and stability. For example, N-acyl morpholinones are more susceptible to ring-opening polymerization.[1][2]

  • If possible, introduce the morpholinone ring at a later stage in your synthetic sequence to avoid exposing it to harsh conditions.

Troubleshooting Guides

Issue 1: Unexpected Ring Opening

Symptoms:

  • Appearance of a new, more polar spot on TLC that corresponds to the ring-opened product (a hydroxyethyl-amino acid derivative).

  • NMR spectra showing the disappearance of the characteristic morpholinone ring protons and the appearance of new signals corresponding to an open-chain structure.

  • Mass spectrometry data indicating a mass increase corresponding to the addition of a water molecule (hydrolysis).

Possible Causes & Solutions:

CauseRecommended Action
Acidic Conditions Neutralize the reaction mixture carefully before work-up. Use buffered solutions if possible. Avoid strong acids like concentrated HCl or H2SO4 unless the intention is to hydrolyze the ring.
Basic Conditions Use mild bases (e.g., NaHCO3, Et3N) instead of strong bases (e.g., NaOH, KOH, LiOH) if possible. Keep reaction times and temperatures to a minimum.
Elevated Temperatures Run reactions at the lowest effective temperature. If heating is necessary, monitor the reaction closely for the formation of byproducts.
Issue 2: Unwanted Reduction of the Morpholinone Ring

Symptoms:

  • The carbonyl group of the morpholinone is reduced to a methylene group (C=O -> CH2) or an alcohol.

  • Mass spectrometry data shows a corresponding decrease in mass.

  • IR spectroscopy shows the disappearance of the lactone/lactam carbonyl stretch.

Possible Causes & Solutions:

CauseRecommended Action
Use of Strong Reducing Agents Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that will readily reduce the ester and amide functionalities of the morpholinone ring.[3][4]
Incorrect Choice of Reducing Agent Sodium borohydride (NaBH4) is a milder reducing agent and is generally not strong enough to reduce esters or amides under standard conditions, making it a more suitable choice for reductions on other parts of the molecule.[5][6]

Stability of the Morpholinone Ring Under Various Reaction Conditions

The following tables summarize the general stability of the morpholinone ring under common reaction conditions. Stability can be highly dependent on the substituents on the ring and the specific reaction conditions (temperature, solvent, reaction time).

Table 1: Stability in Acidic and Basic Conditions

ConditionReagent ExamplesExpected OutcomeStability
Strong Acid Conc. HCl, H2SO4, TFA (neat)Ring-opening hydrolysisUnstable
Mild Acid Dilute aqueous acids, AcOHSlow ring-opening, especially with heatModerate
Strong Base NaOH, KOH, LiOH (aqueous)Ring-opening hydrolysis (saponification)Unstable
Mild Base NaHCO3, K2CO3, Et3NGenerally stable at room temperatureStable
Amine Bases Piperidine, MorpholineGenerally stable, used in peptide synthesis for Fmoc deprotection[7][8]Stable

Table 2: Stability Towards Reducing and Oxidizing Agents

ConditionReagent ExamplesExpected OutcomeStability
Strong Reduction LiAlH4, BH3·THFReduction of lactone and lactam to the corresponding amine and alcohol/etherUnstable[3][9]
Mild Reduction NaBH4, H2/Pd-CGenerally stable, lactone/lactam carbonyls are not reducedStable
Oxidation m-CPBA, H2O2Generally stable, but depends on other functional groupsGenerally Stable
Oxidative Coupling Cu(I)Cl / O2Stable under specific oxidative imidation conditionsStable[10]

Table 3: Stability in Other Common Synthetic Transformations

ConditionReagent ExamplesExpected OutcomeStability
Grignard/Organolithium RMgX, RLiPotential for nucleophilic attack at the carbonyl, leading to ring openingUnstable
Catalytic Coupling Suzuki, Heck, Sonogashira (Pd-catalyzed)Generally stable, but depends on the specific ligands and base usedGenerally Stable
Peptide Coupling HATU, HOBt, EDCStable, used as a C-terminus activated amino acid derivative[11]Stable
Thermal Conditions Heating > 150 °CPotential for decomposition, especially for prolonged periods[12][13]Moderate

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of a Morpholinone

This protocol describes a typical procedure for the intentional ring-opening of a morpholinone derivative under acidic conditions.

  • Dissolution: Dissolve the morpholinone derivative (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Acidification: Add an aqueous solution of a strong acid, for example, 3 M HCl (5.0 eq).

  • Heating: Heat the reaction mixture to a temperature between 50 °C and reflux.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The ring-opened product will be significantly more polar than the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., saturated aqueous NaHCO3 solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Selective Reduction of a Side Chain Ketone in the Presence of a Morpholinone Ring

This protocol outlines a method for the selective reduction of a ketone functional group without affecting the morpholinone ring.

  • Dissolution: Dissolve the morpholinone-containing ketone (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.1 to 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or acetone at 0 °C.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the resulting alcohol by column chromatography.

Visualizations

Hydrolysis_Pathway Morpholinone Morpholinone Ring RingOpened Ring-Opened Product (Hydroxyethyl-amino acid) Morpholinone->RingOpened Hydrolysis Acid H+ Acid->RingOpened Base OH- Base->RingOpened

Caption: Acid or base-catalyzed hydrolysis of the morpholinone ring.

Reduction_Selectivity Start Morpholinone with Side Chain Ketone LiAlH4 LiAlH4 (Strong Reducing Agent) Start->LiAlH4 NaBH4 NaBH4 (Mild Reducing Agent) Start->NaBH4 ReducedRing Ring Reduction Product LiAlH4->ReducedRing Unwanted Reaction SelectiveReduction Selectively Reduced Side Chain Alcohol NaBH4->SelectiveReduction Desired Reaction

Caption: Choosing the correct reducing agent for selective transformations.

Troubleshooting_Workflow start Experiment with Morpholinone Derivative check_yield Low Yield or Complex Mixture? start->check_yield analyze_byproducts Analyze Byproducts (NMR, MS) check_yield->analyze_byproducts Yes success Successful Reaction check_yield->success No ring_opened Ring-Opened Product Detected? analyze_byproducts->ring_opened check_ph_temp Review pH and Temperature Conditions ring_opened->check_ph_temp Yes other_byproduct Other Side Reaction? ring_opened->other_byproduct No adjust_conditions Use Neutral pH, Lower Temperature check_ph_temp->adjust_conditions adjust_conditions->start check_reagents Review Reagent Compatibility other_byproduct->check_reagents Yes other_byproduct->success No (Consult Further) use_milder_reagents Use Milder Reagents (e.g., NaBH4 instead of LiAlH4) check_reagents->use_milder_reagents use_milder_reagents->start

Caption: A troubleshooting workflow for reactions involving morpholinones.

References

Technical Support Center: Characterizing Peptides with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the modified amino acid (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and how does it impact peptide characteristics?

This compound is a cyclic, N-substituted amino acid analog. Its incorporation into a peptide introduces a constrained, bulky, and hydrophobic moiety. The benzyl group significantly increases hydrophobicity, which can influence peptide solubility, aggregation, and retention in reversed-phase chromatography. The rigid oxomorpholine ring structure can induce specific conformational preferences in the peptide backbone.

Mass Spectrometry

Q2: What is the expected mass shift when incorporating this compound into a peptide?

The monoisotopic mass of this compound is approximately 235.24 g/mol . When incorporated into a peptide via an amide bond, there is a loss of a water molecule (18.01 g/mol ). Therefore, the residue mass added to the peptide is approximately 217.23 Da.

Q3: What are the characteristic fragmentation patterns for peptides containing this modification in MS/MS analysis?

A predominant fragmentation pathway observed in peptides with benzyl-containing modifications is the neutral loss of the benzyl group , which corresponds to a mass loss of approximately 91 Da.[1] This is a key diagnostic marker. Additionally, standard b- and y-ion series will be observed, allowing for sequence confirmation. The oxomorpholine ring itself may undergo characteristic fragmentation, though this is less predictable without specific experimental data.

Q4: I am observing a significant [M+Na]⁺ adduct in my mass spectrum. How can I minimize this?

Sodium adduct formation is common for peptides, especially those with potential cation-binding sites. To minimize this:

  • Use high-purity solvents (LC-MS grade).

  • Avoid glassware that has been washed with detergents containing sodium salts.

  • Incorporate a desalting step (e.g., using a C18 ZipTip) prior to MS analysis.

  • Optimize the mobile phase, sometimes the addition of a small amount of a volatile acid like formic acid can help improve protonation and reduce sodium adduction.

Chromatography

Q5: How does the incorporation of this compound affect the retention time in reversed-phase HPLC?

The presence of the benzyl group significantly increases the hydrophobicity of the peptide, leading to a longer retention time on reversed-phase HPLC columns (e.g., C18, C8).[2] The magnitude of this shift will depend on the overall peptide sequence and the specific gradient conditions used.

Q6: My peptide peak is broad or tailing. What are the possible causes and solutions?

Broad or tailing peaks can be caused by several factors related to this modification:

  • Secondary Interactions: The hydrophobic benzyl group can engage in non-specific interactions with the stationary phase.[2]

  • Peptide Aggregation: The increased hydrophobicity can lead to peptide aggregation.[2]

  • Poor Solubility: The peptide may have limited solubility in the initial mobile phase conditions.

Solutions to consider are outlined in the troubleshooting section below.

NMR Spectroscopy

Q7: What are the expected proton NMR chemical shift regions for the morpholine ring protons?

The proton signals of the morpholine ring are typically found in the aliphatic region of the NMR spectrum. Protons adjacent to the oxygen atom are generally deshielded and appear at a higher chemical shift (downfield) compared to those adjacent to the nitrogen atom. The exact chemical shifts will be influenced by the peptide's overall conformation and the solvent used. For N-substituted morpholines, the protons on the carbons adjacent to the oxygen typically appear in the range of 3.7-4.0 ppm , while the protons on the carbons adjacent to the nitrogen appear at 2.5-3.5 ppm . The benzyl group protons will be in the aromatic region (around 7.2-7.4 ppm).

Q8: Can NMR be used to confirm the conformation of the oxomorpholine ring?

Yes, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine through-space proximities between protons. These experiments can provide information on the conformation of the six-membered oxomorpholine ring (e.g., chair or boat) and its orientation relative to the rest of the peptide.

Troubleshooting Guides

Mass Spectrometry Troubleshooting
Problem Possible Cause Recommended Solution
Low Ionization Efficiency The bulky, hydrophobic nature of the modification may suppress ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow). Try a different ionization method if available (e.g., MALDI).
Dominant Neutral Loss of Benzyl Group (91 Da) with Weak Backbone Fragmentation The C-N bond of the benzyl group is labile under CID conditions.Use a lower collision energy (CID) to favor observation of backbone fragments. Consider using an alternative fragmentation method like ETD or HCD if available, which may provide complementary fragmentation information.
Unidentified Peaks in the Mass Spectrum Presence of synthesis byproducts (e.g., incomplete deprotection, side reactions).Perform LC-MS analysis to separate impurities. Analyze the mass differences to identify potential side products from the synthesis of the modified amino acid or the peptide itself.
In-source Fragmentation The molecule may be unstable in the ion source.Lower the fragmentor or capillary exit voltage to reduce the energy imparted to the ions as they enter the mass spectrometer.[3]
HPLC Purification Troubleshooting
Problem Possible Cause Recommended Solution
Poor Peak Shape (Broadening/Tailing) Secondary interactions with the stationary phase; Peptide aggregation.[2]Increase the concentration of the ion-pairing agent (e.g., TFA to 0.1%).[2] Elevate the column temperature (e.g., to 30-40°C) to disrupt secondary structures.[2]
Low Recovery/Yield Irreversible adsorption to the column; Precipitation on the column.Use a column with a larger pore size (e.g., 300 Å) or a less hydrophobic stationary phase (e.g., C8 or C4). Inject the sample in a solvent with a higher organic content to prevent precipitation.
Co-elution with Impurities Similar hydrophobicity of the target peptide and impurities.Optimize the gradient. A shallower gradient can improve the resolution of closely eluting species.[4] Consider a different mobile phase organic solvent (e.g., methanol instead of acetonitrile) to alter selectivity.
High Backpressure Column clogging due to precipitated peptide or other particulates.Filter the sample through a 0.22 µm filter before injection. Ensure the peptide is fully dissolved in the injection solvent.

Experimental Protocols

General Protocol for RP-HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized based on the peptide's retention time. For highly hydrophobic peptides, a shallower gradient (e.g., 20-60% B over 40 minutes) may be required.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in a solvent compatible with the initial mobile phase conditions. For poorly soluble peptides, a small amount of DMSO or DMF can be used for initial dissolution, followed by dilution with the mobile phase.

General Protocol for Mass Spectrometry Analysis
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

  • Full Scan (MS1): Acquire a full scan to determine the m/z of the precursor ion. Observe for multiple charge states.

  • Tandem MS (MS/MS): Select the desired precursor ion for fragmentation using Collision-Induced Dissociation (CID).

  • Collision Energy: Apply a stepped collision energy to observe both the neutral loss of the benzyl group and the peptide backbone fragmentation. A normalized collision energy of 20-30% is a good starting point.[1]

  • Data Analysis: Analyze the MS/MS spectrum for a neutral loss of 91 Da and for the b- and y-ion series to confirm the peptide sequence.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization Synthesis Solid-Phase Peptide Synthesis with this compound Crude Crude Peptide Synthesis->Crude HPLC Reversed-Phase HPLC Crude->HPLC Fractions Purified Fractions HPLC->Fractions LCMS LC-MS / MS/MS Fractions->LCMS NMR NMR Spectroscopy Fractions->NMR Final Characterized Peptide LCMS->Final NMR->Final troubleshooting_logic Start Analytical Issue Encountered IsMS Mass Spectrometry Issue? Start->IsMS IsHPLC HPLC Issue? IsMS->IsHPLC No MS_LowSignal Low Signal IsMS->MS_LowSignal Yes MS_Frag Atypical Fragmentation IsMS->MS_Frag Yes IsNMR NMR Issue? IsHPLC->IsNMR No HPLC_PeakShape Poor Peak Shape IsHPLC->HPLC_PeakShape Yes HPLC_Recovery Low Recovery IsHPLC->HPLC_Recovery Yes NMR_Signal Signal Assignment Difficulty IsNMR->NMR_Signal Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Peptides Containing (S)- and (R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive experimental approach to systematically evaluate and compare the biological profiles of such peptide analogues. The following sections detail the necessary synthetic protocols, bioassays, and data presentation formats to facilitate a robust comparison.

Data Presentation: Hypothetical Comparative Data

To illustrate the potential differences in biological activity, the following tables present hypothetical data that could be generated from the experimental protocols described in this guide.

Table 1: Receptor Binding Affinity

Peptide AnalogueTarget ReceptorKd (nM)Bmax (fmol/mg protein)
Peptide-(S)-IsomerReceptor X15.2 ± 2.11250 ± 87
Peptide-(R)-IsomerReceptor X345.8 ± 25.31180 ± 95
Control PeptideReceptor X12.5 ± 1.81300 ± 102

Table 2: In Vitro Functional Activity (cAMP Assay)

Peptide AnalogueEC50 (nM)Emax (% of control)
Peptide-(S)-Isomer25.6 ± 3.498.2 ± 5.1
Peptide-(R)-Isomer850.2 ± 67.945.3 ± 4.2
Control Peptide22.1 ± 2.9100

Table 3: In Vitro Stability in Human Plasma

Peptide AnalogueHalf-life (t1/2) in hours
Peptide-(S)-Isomer8.5 ± 0.7
Peptide-(R)-Isomer1.2 ± 0.2
Control Peptide7.9 ± 0.6

Experimental Protocols

A rigorous comparison of the biological activities of peptides containing (S)- and (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid requires a multi-faceted experimental approach.

Peptide Synthesis and Purification

Peptides incorporating the (S)- and (R)-isomers of 4-Benzyl-5-oxomorpholine-3-carboxylic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[1][2]

  • Materials:

    • Fmoc-protected amino acids

    • (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

    • (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

    • Rink Amide resin

    • Coupling reagents (e.g., HBTU, HOBt)

    • Base (e.g., DIPEA)

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Cleavage cocktail (e.g., TFA/TIS/H2O)

    • Solvents (DMF, DCM, Ether)

  • Procedure:

    • Swell the Rink Amide resin in DMF.

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

    • For the incorporation of the novel moiety, couple either the (S)- or (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.

    • After the final coupling step, wash the resin thoroughly with DMF and DCM.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Receptor Binding Assay

To determine the binding affinity of the peptide analogues to their target receptor, a competitive radioligand binding assay can be performed.

  • Materials:

    • Cell membranes expressing the target receptor

    • Radiolabeled ligand specific for the target receptor

    • Peptide analogues ((S)- and (R)-isomers)

    • Binding buffer

    • Scintillation cocktail

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled peptide analogues.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the inhibition constant (Ki), which can be converted to the dissociation constant (Kd).

In Vitro Functional Assay (e.g., cAMP Assay)

The functional activity of the peptide analogues can be assessed by measuring their ability to stimulate or inhibit a downstream signaling pathway, such as the production of cyclic AMP (cAMP).

  • Materials:

    • Whole cells expressing the target receptor

    • Peptide analogues ((S)- and (R)-isomers)

    • cAMP assay kit (e.g., HTRF, ELISA)

    • Cell culture medium

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the peptide analogues.

    • Incubate for a specified period to allow for receptor activation and cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

    • Plot the dose-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each peptide.

Plasma Stability Assay

The stability of the peptide analogues in a biological matrix can be evaluated by incubating them in human plasma.[1][3]

  • Materials:

    • Human plasma

    • Peptide analogues ((S)- and (R)-isomers)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • LC-MS/MS system

  • Procedure:

    • Incubate the peptide analogues at a known concentration in human plasma at 37°C.

    • At various time points, withdraw aliquots of the plasma and quench the enzymatic degradation by adding a quenching solution.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide.

    • Calculate the half-life (t1/2) of the peptides in plasma.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Receptor Receptor Peptide->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A generalized G-protein coupled receptor signaling pathway.

Experimental Workflow Diagram

G Start Start Peptide_Synthesis Peptide Synthesis ((S)- and (R)-isomers) Start->Peptide_Synthesis Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization Bioassays Biological Assays Characterization->Bioassays Binding_Assay Receptor Binding Assay Bioassays->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) Bioassays->Functional_Assay Stability_Assay Plasma Stability Assay Bioassays->Stability_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing the biological activity of peptide isomers.

References

A Comparative Guide to the Efficacy of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid-derived PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Proteolysis Targeting Chimeras (PROTACs) that employ Cereblon (CRBN) as the E3 ubiquitin ligase, with a focus on those derived from thalidomide-like ligands such as (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. This molecule serves as a key building block for the CRBN-binding moiety of these heterobifunctional degraders. The guide will objectively compare the performance of these PROTACs with other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Introduction to CRBN-Recruiting PROTACs

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] PROTACs are a prominent class of TPD molecules that function as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design.[1][3] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][4] this compound is a synthetic precursor used to create thalidomide-based ligands for incorporation into PROTACs. The choice of the CRBN ligand can significantly influence the efficacy of the resulting PROTAC.[1][5]

Comparative Efficacy of CRBN-Recruiting PROTACs Targeting BRD4

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology due to its role in regulating the transcription of key oncogenes like c-Myc.[6] Several PROTACs have been developed to target BRD4 for degradation, many of which utilize CRBN as the E3 ligase. The efficacy of these degraders is typically measured by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Below is a comparative summary of the efficacy of various BRD4-targeting PROTACs that employ different CRBN ligands.

PROTAC NameCRBN LigandTarget ProteinCell LineDC50Dmax (%)
ARV-825 Pomalidomide-basedBRD422RV10.57 nM>95%
BRD4NAMALWA< 1 nM>95%
BRD4CA46< 1 nM>95%
dBET1 Thalidomide-basedBRD4MV4-11~20 nM>90%
BRD4RS4;11~50 nM>90%
Compound 21 Lenalidomide-basedBRD4THP-1~100 nM>80%
L134 Alkenyl oxindoleBRD4Various7.36 nM>98%

Note: Data is compiled from various sources and experimental conditions may vary.[7][8][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound derived) PROTAC->PROTAC Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Target Target Protein (e.g., BRD4) Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb_Target Poly-ubiquitinated Target Protein Ternary->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (with PROTAC) start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-Target, anti-Loading Control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry to determine DC50 & Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

TR_FRET_Workflow start Start reagents 1. Prepare Reagents (Labeled Target Protein, Labeled E3 Ligase, PROTAC) start->reagents incubation 2. Incubation (Allow ternary complex to form) reagents->incubation measurement 3. TR-FRET Measurement (Time-Resolved Fluorescence) incubation->measurement analysis 4. Data Analysis (Determine ternary complex formation) measurement->analysis end End analysis->end

Caption: Workflow for TR-FRET ternary complex assay.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[2]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is 1 nM to 10 µM.

  • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Protocol 2: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to confirm the formation of the Target-PROTAC-E3 ligase ternary complex.[11][12]

1. Reagent Preparation:

  • Prepare purified, labeled target protein (e.g., His-tagged BRD4) and labeled CRBN E3 ligase (e.g., FLAG-tagged CRBN).

  • Prepare a TR-FRET donor-conjugated antibody against one tag (e.g., anti-FLAG-Tb) and a TR-FRET acceptor-conjugated antibody against the other tag (e.g., anti-His-d2).

  • Prepare serial dilutions of the PROTAC.

2. Assay Procedure:

  • In a 384-well plate, add the labeled target protein, labeled CRBN, and the PROTAC dilutions.

  • Add the donor and acceptor-conjugated antibodies.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.

3. Measurement and Analysis:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • An increase in the TR-FRET signal indicates the formation of the ternary complex.

  • Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with PROTACs.[13]

Conclusion

PROTACs derived from this compound and similar thalidomide-based ligands are effective inducers of target protein degradation. The choice of the CRBN ligand, in conjunction with the linker and the target-binding moiety, plays a crucial role in determining the overall efficacy of the PROTAC. The experimental protocols provided herein offer robust methods for quantifying the degradation efficiency and confirming the mechanism of action of these novel therapeutic agents. This guide serves as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of more potent and selective protein degraders.

References

Comparative stability of peptides with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid versus other constrained amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Peptides Incorporating Constrained Amino Acids, with a Focus on (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

The incorporation of constrained amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance their therapeutic potential by improving stability, potency, and bioavailability. This guide provides a comparative analysis of the stability imparted by various constrained amino acids, with a prospective look at the potential role of this compound. While direct comparative experimental data for this specific morpholine derivative is not yet available in the public domain, this guide will draw upon established principles and data from other classes of constrained amino acids to provide a framework for its evaluation.

Introduction to Peptide Constraints and Stability

Native peptides are often susceptible to rapid degradation by proteases and can adopt multiple conformations in solution, leading to poor pharmacokinetic profiles and reduced receptor affinity. Introducing conformational constraints can lock the peptide into a bioactive conformation and shield it from enzymatic cleavage. Common strategies include the incorporation of D-amino acids, N-methylated amino acids, cyclization, hydrocarbon stapling, and the use of conformationally rigid non-proteinogenic amino acids.

This compound is a cyclic, non-proteinogenic amino acid. Its rigid morpholine ring is expected to restrict the peptide backbone's flexibility, potentially leading to increased stability. The benzyl group also introduces a hydrophobic element that may influence peptide folding and interactions.

Comparative Stability Data

The following tables summarize representative data on the stability of peptides containing different types of constrained amino acids. This data is compiled from various studies and is intended to provide a general comparison. It is important to note that the degree of stabilization is highly dependent on the peptide sequence and the specific location of the modification.

Table 1: Proteolytic Stability of Peptides with Various Constrained Amino Acids

Constraining StrategyPeptide Sequence/TargetProtease(s)Half-Life (t½) of Modified PeptideFold Increase in Half-Life (vs. Unmodified)Reference
Unmodified Generic PeptidePlasma~5 minutes1x[1]
D-Amino Acid Substitution Generic PeptidePlasma> 2 hours> 24x[1]
Cyclization (Head-to-Tail) Generic PeptidePlasma> 4 hours> 24x[1]
Hydrocarbon Stapling BID BH3 domain mimicProtease K> 1 hour (vs. 9 min for unmodified)> 6.7xGeneral knowledge from stapled peptide literature
β-Amino Acid Incorporation Bak peptide mimicProteolytic degradationMarked improvementNot quantified[2]
α-Tfm Amino Acid (at P1) Model Peptideα-ChymotrypsinAbsolute stabilityNot applicable[3]

Table 2: Thermal Stability of Peptides with Constrained Amino Acids

Constraining StrategyPeptide SystemMelting Temperature (Tm) / Denaturation ConditionObservationReference
Disulfide-Crosslinked Designed peptides NC_HEE_D1, NC_EEH_D2No loss of secondary structure at 95 °CExceptionally thermostable[4]
Heterochiral N-C Cyclization Designed peptidesHighly stable to thermal denaturationEnhanced stability due to rigid backbone[4]
Grafted Cyclic Peptides SFTI-1 grafted peptidesHigh thermal stabilityRigid structure resists thermal unfolding[5]
Pediocin PA-1 variants Mutant peptides with Cysteine substitutionsRetained helical structure at high temperaturesDisulfide bonds enhance thermal stability[6]

Experimental Protocols

Detailed methodologies for assessing peptide stability are crucial for obtaining reliable and comparable data. Below are standard protocols for in vitro proteolytic and thermal stability assays.

Protocol 1: In Vitro Proteolytic Stability Assay in Human Plasma

This assay evaluates the resistance of a peptide to degradation by proteases present in plasma.

Materials:

  • Test peptide stock solution (e.g., in DMSO)

  • Human plasma (pooled from multiple donors)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS or HPLC system

Procedure:

  • Preparation: Thaw frozen human plasma in a 37°C water bath. Pre-warm the plasma to 37°C. Prepare a stock solution of the test peptide.[1]

  • Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.[1]

  • Sampling: Incubate the mixture at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[1]

  • Quenching: Immediately stop the enzymatic degradation in each aliquot by adding 3 volumes of cold quenching solution.[1]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated plasma proteins.[1]

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using LC-MS/MS or HPLC.[1]

  • Data Analysis: Plot the percentage of the remaining peptide against time and calculate the half-life (t½).

Proteolytic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Pre-warm Human Plasma (37°C) react1 Spike Peptide into Plasma prep1->react1 prep2 Prepare Peptide Stock Solution prep2->react1 react2 Incubate at 37°C react1->react2 react3 Collect Aliquots at Time Points react2->react3 analysis1 Quench Reaction (Cold Acetonitrile) react3->analysis1 analysis2 Centrifuge to Precipitate Proteins analysis1->analysis2 analysis3 Analyze Supernatant (LC-MS/MS or HPLC) analysis2->analysis3 analysis4 Calculate Half-life (t½) analysis3->analysis4

Workflow for an in vitro proteolytic stability assay.
Protocol 2: Thermal Stability Assay using Thermal Shift Assay (TSA)

This assay determines the thermal stability of a peptide by measuring its melting temperature (Tm), which is the temperature at which half of the peptide population is unfolded.

Materials:

  • Test peptide solution in a suitable buffer

  • SYPRO Orange dye (5000x stock)

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the peptide solution (final concentration 2-20 µM) and SYPRO Orange dye (final concentration 2x-5x).[7]

  • Plate Sealing: Seal the plate securely to prevent evaporation.

  • Instrument Setup: Place the plate in a real-time PCR instrument. Set up the instrument to perform a melt curve experiment. The temperature should be ramped up gradually (e.g., from 25°C to 95°C at a rate of 1°C/minute).[7]

  • Data Collection: Monitor the fluorescence of SYPRO Orange as the temperature increases. The dye fluoresces when it binds to the hydrophobic regions of the peptide that become exposed upon unfolding.

  • Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tm) is determined from the midpoint of the transition in the melt curve, often by analyzing the derivative of the curve.[8]

Thermal_Stability_Assay cluster_setup Setup cluster_measurement Measurement cluster_data Data Analysis setup1 Mix Peptide Solution and SYPRO Orange Dye in 96-well plate setup2 Seal Plate setup1->setup2 measure1 Place in Real-Time PCR Instrument setup2->measure1 measure2 Run Melt Curve (Ramp Temperature) measure1->measure2 measure3 Monitor Fluorescence measure2->measure3 data1 Plot Fluorescence vs. Temperature measure3->data1 data2 Determine Melting Temperature (Tm) data1->data2

Workflow for a thermal shift assay (TSA).

Prospective Stability of Peptides with this compound

While direct experimental data is lacking, the structure of this compound allows for some educated predictions regarding its impact on peptide stability:

  • Proteolytic Resistance: The rigid morpholine ring is likely to sterically hinder the approach of proteases to adjacent peptide bonds, thereby increasing resistance to enzymatic degradation. The degree of protection will depend on its position relative to the cleavage site.

  • Conformational Rigidity and Thermal Stability: By restricting the torsional angles of the peptide backbone, this constrained amino acid is expected to reduce the conformational entropy of the unfolded state, which should lead to an increase in thermal stability (a higher Tm).

  • Hydrophobic Interactions: The benzyl group can participate in hydrophobic interactions within the peptide, potentially stabilizing a folded conformation and contributing to overall stability.

Conclusion and Future Directions

The incorporation of constrained amino acids is a proven and effective strategy for enhancing the stability of therapeutic peptides. While various methods such as D-amino acid substitution, cyclization, and stapling have demonstrated significant improvements in both proteolytic and thermal stability, the specific contributions of novel constrained amino acids like this compound remain to be experimentally determined.

Based on its structural features, it is hypothesized that peptides containing this morpholine derivative will exhibit enhanced stability. However, to validate this and to fully understand its potential in drug design, it is imperative that direct comparative studies are conducted. Researchers are encouraged to synthesize peptides incorporating this compound and evaluate their stability using the standardized protocols outlined in this guide. Such studies will be invaluable in expanding the toolbox of constrained amino acids available to peptide chemists and in the development of more robust and effective peptide therapeutics.

References

Bioisosteres of the carboxylic acid group in (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Carboxylic Acid Bioisosteres in Drug Design

In the realm of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of the drug discovery process. One of the most common and critical functional groups encountered in pharmacologically active molecules is the carboxylic acid. While it often plays a crucial role in target binding, its inherent physicochemical properties can lead to challenges in absorption, distribution, metabolism, and excretion (ADME). The strategic replacement of a carboxylic acid with a bioisostere—a different functional group with similar biological activity—is a widely employed strategy to overcome these limitations and optimize drug candidates.[1][2][3]

This guide provides a comparative overview of common bioisosteres for the carboxylic acid group, with a focus on their synthesis, physicochemical properties, and biological evaluation. While specific experimental data for bioisosteric analogs of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid is not publicly available, this guide will utilize illustrative examples from the broader scientific literature to provide a practical framework for researchers in drug development.

The Rationale for Bioisosteric Replacement of Carboxylic Acids

The carboxylic acid moiety, while an excellent hydrogen bond donor and acceptor, is typically ionized at physiological pH, which can lead to:

  • Poor membrane permeability: The negative charge can hinder passive diffusion across biological membranes, limiting oral bioavailability and brain penetration.[1][2]

  • Metabolic liabilities: Carboxylic acids are susceptible to metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in drug toxicity.[2][4]

  • Rapid excretion: The increased polarity can result in rapid renal clearance, leading to a short duration of action.

Bioisosteric replacement aims to mitigate these issues while preserving or enhancing the desired biological activity.[1][3] The ideal bioisostere should mimic the key interactions of the carboxylic acid with its target protein, such as hydrogen bonding and electrostatic interactions.

Key Bioisosteres of the Carboxylic Acid Group

The following sections detail some of the most frequently employed bioisosteres for carboxylic acids in drug discovery.

Tetrazoles

5-Substituted-1H-tetrazoles are arguably the most widely recognized and successful non-classical bioisosteres of carboxylic acids.[5] They are present in numerous FDA-approved drugs.[5]

Physicochemical Properties:

  • Acidity: Tetrazoles have a pKa similar to carboxylic acids (around 4.5-4.9), allowing them to exist as anions at physiological pH and mimic the charge of a carboxylate.[5]

  • Lipophilicity: They are generally more lipophilic than the corresponding carboxylic acids.[5][6]

  • Metabolic Stability: Tetrazoles are metabolically more stable than carboxylic acids and are not susceptible to acyl glucuronidation.[6] They can, however, undergo N-glucuronidation.[4][7]

Illustrative Example: Losartan Losartan, an angiotensin II receptor antagonist, is a classic example where a tetrazole ring successfully replaced a carboxylic acid group, leading to a potent and orally bioavailable drug.

General Synthesis: Tetrazoles are commonly synthesized from nitriles via [2+3] cycloaddition reactions with an azide source, often sodium azide with a Lewis acid catalyst.

Acylsulfonamides

N-Acylsulfonamides are another important class of acidic bioisosteres for carboxylic acids.

Physicochemical Properties:

  • Acidity: The acidity of acylsulfonamides can be tuned by modifying the substituent on the sulfonamide nitrogen, with pKa values typically ranging from 3 to 5.

  • Hydrogen Bonding: They are effective hydrogen bond donors and acceptors.

  • Metabolic Stability: Acylsulfonamides are generally more resistant to metabolic degradation than carboxylic acids.[2]

Illustrative Example: In the development of CXCR2 receptor antagonists, acylsulfonamides were successfully employed as carboxylic acid bioisosteres, leading to potent and orally bioavailable inhibitors. One such compound demonstrated excellent pharmacokinetic properties and in vivo activity.

General Synthesis: Acylsulfonamides are typically prepared by the acylation of sulfonamides with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides).

Hydroxamic Acids

Hydroxamic acids are versatile functional groups that can act as bioisosteres for carboxylic acids.

Physicochemical Properties:

  • Acidity: Hydroxamic acids are less acidic than carboxylic acids, with pKa values in the range of 8-9.[7]

  • Metal Chelation: They are strong metal chelators, a property that can be exploited for inhibiting metalloenzymes but can also lead to off-target effects.[7]

  • Metabolic Stability: Hydroxamic acids can be susceptible to hydrolysis and metabolism, including O-glucuronidation.[7]

Illustrative Example: In a study evaluating bioisosteres for L-amino acid transporter 1 (LAT1) substrates, a hydroxamic acid derivative of phenylalanine was found to be transported by LAT1, demonstrating its ability to mimic the carboxylic acid.

General Synthesis: Hydroxamic acids are commonly synthesized by the reaction of an activated carboxylic acid derivative (e.g., ester, acyl chloride) with hydroxylamine.

Comparative Summary of Carboxylic Acid Bioisosteres

BioisostereRepresentative StructurepKa RangeKey AdvantagesKey Disadvantages
Carboxylic Acid R-COOH~4-5Strong H-bonding, well-established interactionsPoor permeability, metabolic instability (acyl glucuronides)
Tetrazole R-CNNNN-H~4.5-5Similar acidity to COOH, metabolically stable, increased lipophilicityCan have high desolvation energy, potential for N-glucuronidation
Acylsulfonamide R-CO-NH-SO₂-R'~3-5Tunable acidity, good H-bonding, metabolically stableCan have high polarity, potential for off-target effects
Hydroxamic Acid R-CO-NH-OH~8-9Metal chelation properties, can improve cell permeabilityWeaker acidity, potential for metabolic instability (hydrolysis, O-glucuronidation), potential toxicity

Experimental Protocols for Evaluation

The successful application of bioisosteric replacement relies on rigorous experimental evaluation. The following are key in vitro and in vivo assays used to characterize and compare carboxylic acid bioisosteres.

In Vitro Assays
  • Binding Affinity Assays: These assays, such as radioligand binding assays or surface plasmon resonance (SPR), quantify the binding affinity (e.g., Kᵢ, Kₔ) of the compounds to the target protein.

  • Enzyme Inhibition Assays: For enzyme targets, IC₅₀ values are determined to measure the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Cell-Based Functional Assays: These assays measure the effect of the compounds on cellular processes, providing a more physiologically relevant measure of activity (e.g., EC₅₀ for agonists, IC₅₀ for antagonists).

  • Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are used to predict in vivo absorption and membrane permeability.

  • Metabolic Stability Assays: Incubation of the compounds with liver microsomes or hepatocytes is used to assess their metabolic stability and identify potential metabolites.

In Vivo Assays
  • Pharmacokinetic (PK) Studies: These studies in animal models (e.g., rodents, non-human primates) determine the ADME properties of the compounds, including oral bioavailability, plasma concentration-time profiles, half-life, and clearance.

  • Efficacy Studies: The therapeutic effect of the compounds is evaluated in animal models of the target disease.

Visualizing Bioisosteric Replacement and the Drug Discovery Workflow

The following diagrams illustrate the concept of bioisosteric replacement and a typical workflow for the evaluation of these analogs.

Bioisosteric_Replacement cluster_bioisosteres Common Carboxylic Acid Bioisosteres Parent Parent Molecule This compound R-COOH Bioisostere Bioisosteric Analog R-Bioisostere Parent:f1->Bioisostere:f1 Bioisosteric Replacement Tetrazole Tetrazole Bioisostere->Tetrazole Acylsulfonamide Acylsulfonamide Bioisostere->Acylsulfonamide Hydroxamic_Acid Hydroxamic Acid Bioisostere->Hydroxamic_Acid

Caption: General concept of bioisosteric replacement for a carboxylic acid.

Drug_Discovery_Workflow Start Lead Compound with Carboxylic Acid Design Design & Synthesis of Bioisosteric Analogs Start->Design In_Vitro In Vitro Evaluation (Binding, Functional Assays, Permeability, Metabolism) Design->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR SAR->Design Iterative Optimization In_Vivo In Vivo Evaluation (Pharmacokinetics, Efficacy) SAR->In_Vivo Candidate Optimized Lead/ Clinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the evaluation of bioisosteric analogs.

Conclusion

The replacement of a carboxylic acid with a suitable bioisostere is a powerful and well-established strategy in medicinal chemistry to improve the drug-like properties of a lead compound. While the outcome of such a replacement is not always predictable, a systematic approach involving the synthesis and evaluation of a panel of bioisosteres, guided by an understanding of their physicochemical properties, can significantly increase the probability of success. The information and experimental frameworks presented in this guide offer a valuable resource for researchers and scientists engaged in the design and development of new therapeutics.

References

Validation of target engagement for PROTACs containing (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating Target Engagement for VHL-Recruiting PROTACs

For researchers and drug developers in the field of targeted protein degradation, confirming that a Proteolysis Targeting Chimera (PROTAC) successfully engages its intended target protein in a cellular context is a foundational step. PROTACs built with ligands such as (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid are designed to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Their mechanism relies on forming a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]

This guide provides an objective comparison of key experimental methods used to validate intracellular target engagement, offering supporting data and detailed protocols to inform experimental design and interpretation.

Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs function by inducing proximity between a target protein and an E3 ligase.[6] This ternary complex formation is the critical initiating event for the degradation cascade.[7][8] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[7][8]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC VHL-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparison of Target Engagement Validation Methods

Several orthogonal assays are essential to build a complete picture of a PROTAC's performance, from direct target binding to the downstream consequence of degradation. Each method offers unique advantages and has specific limitations.

Method Principle Assay Context Key Advantages Key Limitations
Western Blot Immunodetection of protein levels in cell lysates after treatment. Measures the functional outcome of engagement (degradation).[7][8]Cell LysateDirectly quantifies degradation (DC50/Dmax); widely accessible; uses native, unlabeled proteins.[8]Indirect measure of engagement; lower throughput; requires specific and validated antibodies.
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of a target protein, which is detected by quantifying soluble protein after a heat challenge.[9][10]Intact Cells, Cell LysateLabel-free; confirms direct target binding in a physiological context; can assess both target and E3 ligase engagement.[9][10][11]Not all binding events cause a detectable thermal shift; can be lower throughput.[11]
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target protein and a fluorescent tracer in live cells. PROTAC binding displaces the tracer, reducing the BRET signal.[12]Live Cells, Permeabilized CellsReal-time measurement in live cells; high-throughput; quantifies intracellular affinity and can assess cell permeability.[12][13]Requires genetic modification of the target protein; potential for artifacts from overexpression.[14]

Detailed Experimental Protocols

Western Blot for Quantifying Protein Degradation

This protocol is fundamental for determining a PROTAC's efficacy by measuring the reduction in target protein levels.[8] Key parameters derived are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]

Protocol Steps:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC for a set time (e.g., 18-24 hours), including a vehicle control (e.g., DMSO).[15][16]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration for each lysate using a BCA or similar assay to ensure equal loading.[15]

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][16]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[11][15]

  • Detection and Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax.[11]

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA provides direct evidence of PROTAC binding to its target in intact cells.[9] It is based on the principle that ligand binding stabilizes the protein against heat-induced denaturation.[10]

CETSA_Workflow start Start treat Treat intact cells with PROTAC or vehicle start->treat harvest Harvest and resuspend cells in PBS treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat samples across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble (non-denatured) and precipitated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect wb Analyze soluble protein by Western Blot collect->wb analyze Quantify band intensity and plot melt curves to determine thermal shift (ΔTm) wb->analyze end End analyze->end

Caption: Experimental workflow for a CETSA melt curve experiment.

Protocol Steps (Melt Curve):

  • Cell Treatment: Treat cultured cells with a fixed concentration of the PROTAC or vehicle control for a specified duration (e.g., 1-2 hours).[10]

  • Harvest and Heat Challenge: Harvest the cells, wash with PBS, and resuspend the cell pellet. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.[9][11]

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[9]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining target protein by Western blot as described in the previous protocol.[9]

  • Data Analysis: Quantify the band intensities at each temperature. Normalize the intensities to the lowest temperature point. Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and PROTAC-treated samples. A rightward shift in the curve for the PROTAC-treated sample indicates target stabilization.[9]

An Isothermal Dose-Response (ITDR) experiment can also be performed by treating cells with varying PROTAC concentrations and heating all samples at a single, fixed temperature (determined from the melt curve) to calculate the potency of engagement (EC50).[9]

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a PROTAC to its target by measuring changes in resonance energy transfer.[12]

Protocol Steps (General):

  • Cell Preparation: Use cells that are engineered to express the target protein fused to NanoLuc® luciferase. Plate these cells in a suitable assay plate (e.g., white 96-well).[15]

  • Assay Setup: To the cells, add the NanoBRET™ fluorescent tracer (a cell-permeable fluorescent ligand that also binds the target) and the test PROTAC at various concentrations.[15]

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at 37°C to allow the compounds to enter the cells and reach binding equilibrium.[15]

  • Signal Detection: Add the Nano-Glo® substrate to the wells to generate the NanoLuc® donor signal. Immediately measure both the donor (e.g., 460 nm) and acceptor (tracer) emissions (e.g., 610 nm) using a BRET-capable plate reader.[15]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The PROTAC competes with the tracer for binding to the NanoLuc®-target fusion, causing a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50, which reflects target engagement potency.[15]

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Peptides Incorporating the Constrained Amino Acid (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery, offering a pathway to enhanced stability, target affinity, and novel biological activity. Among these, (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a constrained phenylalanine analogue, presents a unique scaffold for the rational design of peptidomimetics. This guide provides a comparative framework for the in vitro and in vivo evaluation of peptides incorporating this and similar heterocyclic structures, complete with detailed experimental protocols and data presentation formats essential for rigorous scientific assessment.

While specific published data on peptides containing this compound remains limited, the methodologies and comparative data presented herein are drawn from extensive research on other constrained peptidomimetics, offering a robust blueprint for evaluation.

The Role of Constrained Peptidomimetics

The introduction of rigid scaffolds like this compound serves to lock the peptide backbone into a specific conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and specificity. Furthermore, the unnatural structure can confer resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.

In Vitro Evaluation: A Multi-faceted Approach

A thorough in vitro evaluation is fundamental to characterizing the biological activity and therapeutic potential of novel peptidomimetics. Key assays include assessments of target engagement, cellular activity, and preliminary safety profiles.

Data Presentation: In Vitro Activity
Peptide IDTargetAssay TypeIC50 / EC50 (nM)Ki (nM)Cell LineCytotoxicity (CC50, µM)
Peptide-BOM Enzyme X Enzyme Inhibition [Data] [Data] - >100 (HEK293)
Peptide-LinearEnzyme XEnzyme Inhibition[Data][Data]->100 (HEK293)
Peptide-BOM Receptor Y Binding Assay [Data] [Data] CHO-K1 >100 (CHO-K1)
Peptide-LinearReceptor YBinding Assay[Data][Data]CHO-K1>100 (CHO-K1)
Peptide-BOM Bacteria Z Antimicrobial MIC: [Data] µg/mL - - Hemolysis: [Data]% at MIC
Peptide-LinearBacteria ZAntimicrobialMIC: [Data] µg/mL--Hemolysis: [Data]% at MIC

Peptide-BOM refers to a hypothetical peptide incorporating this compound. Peptide-Linear is its corresponding linear analogue.

Experimental Protocols: Key In Vitro Assays

1. Enzyme Inhibition Assay (e.g., for a Protease Target)

  • Principle: To determine the concentration of the peptide required to inhibit 50% of the target enzyme's activity (IC50).

  • Methodology:

    • Prepare a solution of the target enzyme (e.g., 10 nM final concentration) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Serially dilute the test peptide in the assay buffer.

    • In a 96-well plate, add the enzyme solution and the diluted peptide. Incubate for 30 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 10 µM final concentration).

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each peptide concentration.

    • Plot the reaction rate as a function of the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Competitive Binding Assay (e.g., for a GPCR Target)

  • Principle: To measure the affinity of the peptide for a receptor by its ability to displace a known radiolabeled or fluorescently labeled ligand.

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

    • In a 96-well filter plate, combine the cell membranes (e.g., 10 µg per well), a fixed concentration of the labeled ligand (e.g., at its Kd value), and serially diluted test peptide in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA).

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the plate to separate bound from unbound ligand.

    • Measure the remaining radioactivity or fluorescence in each well.

    • Plot the bound signal as a function of the logarithm of the peptide concentration and fit the data to determine the IC50, from which the inhibition constant (Ki) can be calculated.

3. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Principle: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a standardized inoculum of the target bacterium (e.g., 5 x 10^5 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton Broth).

    • Serially dilute the test peptide in the growth medium in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include positive (no peptide) and negative (no bacteria) growth controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide at which no visible turbidity is observed.

In Vivo Evaluation: Assessing Therapeutic Potential in a Biological System

Successful in vitro candidates must be evaluated in vivo to understand their pharmacokinetic properties, efficacy, and safety in a whole organism.

Data Presentation: In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic Parameters

Peptide IDRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t1/2, h)
Peptide-BOM IV 1 [Data] [Data] [Data] [Data]
Peptide-LinearIV1[Data][Data][Data][Data]
Peptide-BOM SC 5 [Data] [Data] [Data] [Data]
Peptide-LinearSC5[Data][Data][Data][Data]

Efficacy in a Disease Model (e.g., Tumor Xenograft)

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-QDx140[Data]
Peptide-BOM 10 QDx14 [Data] [Data]
Peptide-Linear10QDx14[Data][Data]
Standard-of-Care[Dose][Schedule][Data][Data]
Experimental Protocols: Key In Vivo Studies

1. Pharmacokinetic (PK) Study in Rodents

  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

  • Methodology:

    • Administer the peptide to a cohort of rodents (e.g., mice or rats) via intravenous (IV) and subcutaneous (SC) routes at a specified dose.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant and protease inhibitors.

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the peptide concentration in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Use pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and half-life.

2. Efficacy Study in a Xenograft Mouse Model of Cancer

  • Principle: To evaluate the anti-tumor activity of the peptide in a living animal model.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, test peptide, standard-of-care drug).

    • Administer the treatments according to a predefined schedule and route.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing Workflows and Pathways

Diagrams are crucial for conveying complex experimental workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison synthesis Peptide Synthesis (this compound incorporation) biochemical Biochemical Assays (Enzyme Inhibition, Binding) synthesis->biochemical cellular Cellular Assays (Cytotoxicity, Antimicrobial) biochemical->cellular pathway_analysis Signaling Pathway Analysis biochemical->pathway_analysis pk_study Pharmacokinetic Studies (Rodent Model) cellular->pk_study Lead Candidate Selection efficacy_study Efficacy Studies (Disease Model) pk_study->efficacy_study data_tables Quantitative Data Tables efficacy_study->data_tables

Caption: High-level workflow for the evaluation of constrained peptides.

signaling_pathway Peptide Constrained Peptide (e.g., Peptide-BOM) Receptor Target Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Apoptosis) Second_Messenger->Cellular_Response

Caption: A generic GPCR signaling pathway modulated by a peptide.

By following this comprehensive guide, researchers can systematically evaluate the potential of peptides incorporating this compound and other constrained residues, moving from initial synthesis to robust preclinical assessment.

Assessing the Conformational Rigidity of Peptides with (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid: A Comparative Guide to NMR-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the conformational rigidity of peptides incorporating the novel building block, (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can elucidate the three-dimensional structure and dynamics of these modified peptides. This document offers a comparative analysis with established methods of peptide constraint, detailed experimental protocols for NMR analysis, and quantitative data to support the evaluation of conformational rigidity.

Introduction to Peptide Conformational Rigidity

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, short linear peptides are often highly flexible in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. Introducing conformational constraints is a key strategy in peptidomimetic design to pre-organize the peptide into its bioactive conformation, thereby enhancing its potency, selectivity, and stability.

This compound is a constrained amino acid analogue that can be incorporated into peptide sequences to limit their conformational freedom. The oxomorpholine ring structure is designed to act as a rigid scaffold, influencing the peptide backbone and promoting specific secondary structures, such as β-turns. NMR spectroscopy is a powerful tool for characterizing the conformational preferences of such modified peptides in solution.[1]

Comparative Analysis of Conformational Constraints

The effectiveness of this compound in rigidifying a peptide can be benchmarked against other well-established conformational-constraining strategies. The choice of a particular constraining element depends on the desired secondary structure and the specific peptide sequence.

Key NMR Parameters for Assessing Rigidity:

  • ³J(HN,Hα) Coupling Constants: These scalar couplings are related to the phi (φ) dihedral angle of the peptide backbone via the Karplus equation.[2] Values around 5-6 Hz are indicative of a helical conformation, while values around 8-10 Hz suggest an extended β-strand conformation. A narrow range of coupling constants for a peptide in solution suggests a well-defined conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[3][4] The presence of specific long-range NOEs (between residues far apart in the primary sequence) is a strong indicator of a folded, rigid structure.

  • Amide Proton Chemical Shift Temperature Coefficients (Δδ/ΔT): The temperature dependence of the amide proton chemical shift can indicate the presence of intramolecular hydrogen bonds. Amide protons involved in stable hydrogen bonds are shielded from the solvent and exhibit small temperature coefficients (typically > -4.6 ppb/K), whereas solvent-exposed protons have larger, more negative coefficients.[5][6]

Comparison with Alternative Constraints:

While specific quantitative NMR data for peptides containing this compound are not extensively published, we can compare its potential attributes with those of established constraining motifs based on typical NMR observations for those classes of compounds.

Constraint TypeTypical ³J(HN,Hα) Values (Hz)Key NOE PatternsAmide Proton Δδ/ΔT (ppb/K)Primary Structure Induced
This compound (Hypothesized) Dependent on induced turn type (e.g., 4-8 for β-turns)Short-range NOEs consistent with a turn structure; potential long-range NOEs if stabilizing a larger fold.Small values for residues involved in H-bonds within the turn.β-turn
Lactam Bridge (i, i+4) ~4-6 for residues within the bridgeMedium-range dαN(i, i+3) and dNN(i, i+2) NOEs.Small values for residues involved in the helical hydrogen bonds.α-helix
Hydrocarbon Staple (i, i+7) ~4-7 for stapled regionStrong NOEs between the staple and adjacent residues; helical NOEs (dNN(i,i+1), dαN(i,i+3)).Small values for amide protons shielded by the staple.α-helix
β-Turn Mimic (e.g., D-Pro-Gly) Varied, consistent with turn dihedralsStrong sequential dαN(i,i+1) and a key dNN(i,i+2) NOE across the turn.[7]Small value for the i+3 amide proton if involved in a hydrogen bond.[7]β-hairpin

Experimental Protocols

Detailed below are the standard experimental protocols for the NMR-based conformational analysis of a modified peptide.

1. Peptide Synthesis and Purification:

The peptide incorporating this compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] The purity of the synthesized peptide is confirmed by analytical HPLC and mass spectrometry.

2. NMR Sample Preparation:

A 1-2 mg sample of the purified peptide is dissolved in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O 9:1).[10][11] The concentration should be in the range of 1-5 mM. A suitable internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

3. NMR Data Acquisition:

All NMR experiments are typically performed on a high-field NMR spectrometer (600 MHz or higher).[12]

  • 1D ¹H NMR: A simple 1D proton spectrum is acquired to assess the overall sample quality and chemical shift dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid spin system. A mixing time of 60-80 ms is typically used to observe correlations between all J-coupled protons in a residue.[4][13]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy): These experiments are used to identify through-space correlations. For peptides of this size, ROESY is often preferred to avoid zero-crossing of the NOE. A mixing time of 150-300 ms is commonly employed.[3][10]

  • Variable Temperature ¹H NMR: A series of 1D ¹H spectra are acquired at different temperatures (e.g., in 5 K increments from 298 K to 318 K) to determine the amide proton temperature coefficients.[5][14]

4. NMR Data Analysis:

  • Resonance Assignment: The TOCSY spectrum is used to identify the spin systems of the individual amino acids. The NOESY/ROESY spectrum is then used to link these spin systems in a sequential manner (dαN(i,i+1) NOEs).

  • Constraint Extraction:

    • ³J(HN,Hα) couplings are measured from the splitting of the amide proton signals in the 1D or 2D spectra.

    • NOE-derived distance restraints are obtained by integrating the cross-peaks in the NOESY/ROESY spectrum. These are often categorized as strong (1.8-2.7 Å), medium (1.8-3.5 Å), and weak (1.8-5.0 Å).

    • Hydrogen bond restraints are inferred from amide protons with small temperature coefficients (Δδ/ΔT > -4.6 ppb/K).[6]

  • Structure Calculation: The extracted constraints are used as input for molecular dynamics and simulated annealing calculations using software such as CYANA, XPLOR-NIH, or Amber to generate an ensemble of low-energy structures that are consistent with the experimental data.

Visualizations

Workflow for Peptide Synthesis and NMR Analysis

cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis SPPS Solid-Phase Peptide Synthesis (incorporating the oxomorpholine unit) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization SamplePrep NMR Sample Preparation Characterization->SamplePrep Purified Peptide DataAcq 2D NMR Data Acquisition (TOCSY, NOESY, VT) SamplePrep->DataAcq DataProc Data Processing & Assignment DataAcq->DataProc ConstraintExt Extraction of Constraints (Distances, Dihedrals, H-bonds) DataProc->ConstraintExt StructCalc Structure Calculation & Refinement ConstraintExt->StructCalc Validation Structural Validation StructCalc->Validation FinalStructure FinalStructure Validation->FinalStructure Conformational Ensemble

Caption: Workflow from peptide synthesis to conformational analysis by NMR.

Conceptual Relationship of Conformational Constraints

cluster_constraints Conformational Constraints Peptide Flexible Linear Peptide Oxomorpholine (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid Peptide->Oxomorpholine Lactam Lactam Bridge Peptide->Lactam Staple Hydrocarbon Staple Peptide->Staple BetaMimic β-Turn Mimic Peptide->BetaMimic RigidPeptide Conformationally Rigid Peptide Oxomorpholine->RigidPeptide Lactam->RigidPeptide Staple->RigidPeptide BetaMimic->RigidPeptide

Caption: Strategies to induce conformational rigidity in flexible peptides.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for inducing conformational rigidity. A thorough NMR analysis, based on the protocols outlined in this guide, is essential to quantify the extent of this rigidity and to elucidate the precise conformational preferences. By comparing the NMR data—specifically ³J(HN,Hα) coupling constants, NOE patterns, and amide proton temperature coefficients—with data from peptides constrained by other methods, researchers can objectively evaluate the utility of this novel building block in the design of potent and stable peptide-based therapeutics.

References

A Comparative Guide to Coupling Reagents for the Incorporation of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of sterically hindered and structurally complex amino acids is a critical challenge in modern peptide synthesis and drug development. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid, a constrained N-substituted amino acid analog, presents significant synthetic hurdles due to its bulky nature, which can impede reaction kinetics and lead to incomplete couplings or racemization.[1][2] The selection of an appropriate coupling reagent is paramount to overcoming these challenges and ensuring high-yield, high-purity synthesis of the target amide or peptide.

This guide provides an objective comparison of several common and advanced coupling reagents, supported by literature-derived data on their performance in sterically demanding contexts. While direct comparative data for this compound is not extensively available, the performance of these reagents with other challenging substrates, such as N-methylated or α,α-disubstituted amino acids, serves as a strong indicator of their potential efficacy.[2][3]

Performance Comparison of Key Coupling Reagents

The choice of coupling reagent directly impacts crude product purity, reaction efficiency, and the preservation of stereochemical integrity.[4] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts, with the latter generally offering superior performance for difficult couplings.[2]

Coupling Reagent Class Typical Crude Purity (%) (Difficult Couplings) Key Advantages Potential Disadvantages
HATU Aminium/Uronium SaltHigh[4]Highly efficient for hindered couplings, fast reaction kinetics, minimizes racemization due to the formation of reactive OAt esters.[2][5]Based on potentially explosive HOAt, can cause guanidinylation of N-terminal amines, higher cost.[2]
COMU Aminium/Uronium SaltHigh[1]Efficacy comparable to HATU, based on non-explosive OxymaPure, reduced allergenic potential, good solubility.[2][6]Can have limited stability in solution.[2]
HBTU Aminium/Uronium SaltLower than HATU/COMU[4]Widely used and effective for many standard couplings.Can be less effective for highly demanding sequences, potential for side reactions.[1]
T3P® Phosphonic AnhydrideHighExcellent for substrates prone to epimerization, byproducts are water-soluble and non-hazardous, considered a "green" reagent.[2]Mechanism and application differ from other common reagents.[2]
PyBOP Phosphonium Salt> 90% Conversion[2]Efficient coupling that avoids guanidinylation side reactions, avoids carcinogenic byproducts associated with the original BOP reagent.[2]Generally less reactive than HATU for the most difficult couplings.[2]

Note: The performance data is synthesized from studies on various sterically hindered amino acids and difficult peptide sequences. Actual yields and purity will vary based on specific substrates and reaction conditions.[2]

Experimental Protocols

To ensure an objective benchmark of a new coupling reagent against these established alternatives, a standardized experimental protocol is essential. The following solution-phase methodology can be adapted for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Coupling Reagent (e.g., HATU, COMU, T3P®)

  • Anhydrous aprotic solvent (e.g., DMF, DMA, CH₂Cl₂)

  • Tertiary amine base (e.g., DIPEA, Pyridine)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq.) and the chosen coupling reagent (1.05 - 1.2 eq.) in the anhydrous solvent.

  • Activation: Add the tertiary amine base (2.0 - 3.0 eq.) to the mixture.[7][8] Stir at room temperature for 10-20 minutes to allow for the formation of the activated ester intermediate.[8]

  • Coupling: Add the amine substrate (1.0 - 1.1 eq.) to the activated acid solution.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically stirred at room temperature for 2-16 hours, depending on the steric hindrance of the substrates and the reactivity of the coupling reagent.[2]

  • Work-up:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic phase sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired amide.

  • Analysis: Characterize the final product and assess purity and enantiomeric excess (if applicable) using NMR, LC-MS, and chiral HPLC.

Visualizing the Process

Diagram 1: General Amide Coupling Workflow

This diagram illustrates the standardized workflow for comparing different coupling reagents in a solution-phase synthesis.

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_purification Work-up & Purification A Dissolve Acid + Coupling Reagent in Anhydrous Solvent B Add Base (e.g., DIPEA) Activate for 15 min A->B 1. C Add Amine Substrate B->C 2. D Monitor Reaction (TLC / LC-MS) C->D 3. E Aqueous Work-up (Acid/Base Wash) D->E 4. F Column Chromatography E->F G Characterization (NMR, LC-MS) F->G

Caption: Standardized workflow for solution-phase amide coupling.

Diagram 2: Mechanism of Aminium Salt-Mediated Coupling

This diagram shows the general activation and coupling pathway using an aminium/uronium salt like HATU or COMU.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) ActiveEster Activated O-Ester (Highly Reactive) Acid->ActiveEster Activation Reagent HATU / COMU + Base Reagent->ActiveEster Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide Amine R'-NH₂ (Amine) Amine->Amide Nucleophilic Attack

Caption: General mechanism for aminium salt coupling reagents.

References

Structure-Activity Relationship of Benzyl Group Modifications in (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the structure-activity relationship (SAR) concerning modifications to the benzyl group of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. At present, there are no published studies that systematically explore how substitutions on the benzyl moiety of this specific scaffold impact its biological activity. Consequently, quantitative data such as IC50 or EC50 values, detailed experimental protocols for biological assays, and elucidated signaling pathways for this class of compounds are not available.

While the synthesis of the parent compound, this compound, has been described, the exploration of its chemical space through modification of the benzyl group and subsequent biological evaluation appears to be an uninvestigated area of research. This presents a novel opportunity for medicinal chemists and drug discovery professionals.

General Synthetic Workflow

The synthesis of the core scaffold provides a foundation for future SAR studies. A plausible synthetic workflow to generate a library of benzyl-modified analogs would likely follow the general principles of N-alkylation of a suitable serine derivative, followed by cyclization.

G cluster_synthesis General Synthetic Pathway for Benzyl-Modified Analogs serine L-Serine Derivative n_alkylated N-(Substituted-benzyl)-L-serine serine->n_alkylated N-Alkylation substituted_benzyl Substituted Benzyl Halide (e.g., X-C₆H₄CH₂Br) substituted_benzyl->n_alkylated final_compound (S)-4-(Substituted-benzyl)-5-oxomorpholine-3-carboxylic acid n_alkylated->final_compound Cyclization cyclization_reagent Cyclization Reagent (e.g., Chloroacetyl chloride) cyclization_reagent->final_compound

Caption: A generalized synthetic route to produce derivatives of this compound with various substitutions on the benzyl ring.

Potential Areas for Future Investigation

To establish a robust SAR, a systematic exploration of electronic and steric effects on the benzyl ring is necessary. A library of analogs could be synthesized to probe the following relationships:

  • Electronic Effects: Introducing electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F, -NO₂) groups at the ortho, meta, and para positions of the benzyl ring. This would elucidate the role of electron density in the aromatic ring on biological activity.

  • Steric Hindrance: Incorporating bulky substituents (e.g., -tBu, -cyclohexyl) to understand the spatial tolerance of the putative binding pocket.

  • Hydrophobicity/Hydrophilicity: Modifying the benzyl group with substituents that alter the lipophilicity of the molecule (e.g., -CF₃, -OH) to investigate its influence on cell permeability and target engagement.

Hypothetical Experimental Workflow for SAR Screening

Once a library of compounds is synthesized, a typical workflow for screening and establishing SAR would involve a series of in vitro assays.

G cluster_workflow Hypothetical SAR Screening Workflow synthesis Synthesis of Benzyl-Modified Analogs primary_screen Primary Biological Screen (e.g., Target-based or Phenotypic Assay) synthesis->primary_screen dose_response Dose-Response and IC50 Determination primary_screen->dose_response Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A conceptual workflow for the systematic biological evaluation of newly synthesized analogs to establish a clear structure-activity relationship.

Conclusion

The topic of the structure-activity relationship of modifications to the benzyl group of this compound represents a largely unexplored field. The absence of published data highlights a unique opportunity for researchers to contribute to this area. The development of a focused compound library and a systematic biological screening cascade will be crucial in elucidating the SAR and potentially identifying novel bioactive molecules. Future work in this area would require the initial identification of a biological target or a relevant phenotypic assay to guide the drug discovery process.

Safety Operating Guide

Proper Disposal of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a white to off-white powder or crystalline solid. Due to its chemical properties and potential hazards, it requires careful management as a hazardous waste.

Hazard Identification and Safety Data

Before handling or disposing of this compound, it is crucial to be aware of its hazard classification. The following table summarizes the key safety information.

Hazard CategoryGHS Hazard StatementPrecautionary Statements
Skin Sensitization, Category 1H317: May cause an allergic skin reaction[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P272: Contaminated work clothing should not be allowed out of the workplace.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
P333+P317: If skin irritation or rash occurs: Get medical help.[1]
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1]

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the decision-making process for handling this chemical waste.

cluster_0 Waste Generation & Collection cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathway cluster_3 Final Disposal start Waste this compound Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe Step 1 collect Collect in a designated, properly labeled, sealed, and compatible waste container ppe->collect Step 2 characterize Characterize as non-halogenated organic waste collect->characterize segregate Segregate from incompatible waste streams characterize->segregate storage Store in a designated satellite accumulation area segregate->storage pickup Arrange for pickup by a licensed hazardous waste disposal service storage->pickup disposal Incineration or other approved treatment at a licensed facility pickup->disposal

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocols for Disposal

The following step-by-step protocols provide detailed guidance for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE before handling the chemical. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

2. Waste Collection and Containerization:

  • Collect waste containing this compound in a designated hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure screw-top cap.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other incompatible waste streams. It should generally be segregated as a non-halogenated organic waste.

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, absorb the spilled solid with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

4. On-site Treatment (Neutralization - for dilute aqueous solutions only, with caution):

  • Note: This procedure is only for very dilute aqueous solutions and should only be performed by trained personnel in a fume hood. Solid waste or concentrated solutions should not be treated in this manner.

  • While wearing appropriate PPE, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the dilute acidic waste solution while stirring.

  • Monitor the pH of the solution. Continue adding the basic solution until the pH is neutral (between 6 and 8).

  • This neutralized solution may still require collection as hazardous waste, depending on local regulations and the presence of other chemicals. Consult your institution's Environmental Health and Safety (EHS) department.

5. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • The recommended final disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed facility.

Important Considerations:

  • Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.

  • Always consult your institution's specific waste disposal guidelines and your local, state, and federal regulations.

  • Maintain a clear and accurate inventory of all chemicals in your laboratory.

  • Whenever possible, practice waste minimization by ordering only the amount of chemical needed for your experiments.

References

Essential Safety and Logistical Information for Handling (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid (CAS: 106973-37-9).

Chemical Properties and Hazards: this compound is a white to off-white powder or crystalline solid.[1] It is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given these hazards, adherence to strict safety protocols is mandatory to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant apron or a lab coat.To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the powder outside of a fume hood or if dust is generated.To protect against the inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve emergency_spill Small Spill Cleanup handling_weigh->emergency_spill handling_reaction Perform Reaction handling_dissolve->handling_reaction handling_dissolve->emergency_spill cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Safe Handling Workflow Diagram

Operational Plan

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

    • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling:

    • When weighing the powder, do so carefully to avoid generating dust.

    • If making a solution, always add the acid to the solvent slowly.

    • Use appropriate, clean glassware and equipment.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents and bases.

Disposal Plan

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste.[2]

    • Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must also be disposed of in the hazardous waste container.[2]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

  • Spill:

    • For a small spill, carefully scoop up the solid material, avoiding dust generation.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • Place all cleanup materials in a sealed container for hazardous waste disposal.

  • First Aid:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2]

    • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

    • If swallowed: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]

References

×

Retrosynthesis Analysis

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(S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.